Product packaging for 3h-Indole-2-carbaldehyde(Cat. No.:CAS No. 104650-47-7)

3h-Indole-2-carbaldehyde

Cat. No.: B15072397
CAS No.: 104650-47-7
M. Wt: 145.16 g/mol
InChI Key: QNHDKWJSRNIEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3h-Indole-2-carbaldehyde, registered under CAS Number 19005-93-7, is a high-purity organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This solid compound appears as a white to brown powder or crystal and has a melting point range of 138°C to 142°C . It is a versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems common in pharmaceuticals and bioactive molecules. Its primary research value lies in its application as a key precursor in multicomponent reactions to synthesize bis(indole) analogues and other azaheterocyclic scaffolds . These derivatives are of significant interest for investigating new compounds with potential antimicrobial and anticancer activities . The aldehyde functional group at the 2-position of the indole ring makes it a reactive site for condensation reactions, such as in the synthesis of hydrazide derivatives and other fused heterocycles explored in medicinal chemistry . This product is classified as air-sensitive and should be stored in a cool, dark place, preferably under inert gas . According to GHS guidelines, it carries the warning signal word and may cause skin and serious eye irritation (H315, H319) . Researchers should handle with appropriate personal protective equipment, including protective gloves and eye protection . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B15072397 3h-Indole-2-carbaldehyde CAS No. 104650-47-7

Properties

CAS No.

104650-47-7

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3H-indole-2-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2

InChI Key

QNHDKWJSRNIEEW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C1C=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3H-Indole-2-carbaldehyde: Structure, Properties, and Tautomeric Relationship with 1H-Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, focusing on its chemical structure, properties, and its existence as a transient tautomer of the more stable 1H-Indole-2-carbaldehyde. Due to the inherent instability of the 3H tautomer, this document will primarily detail the properties and experimental protocols associated with the readily isolable and widely studied 1H-Indole-2-carbaldehyde, while contextualizing the role and characteristics of its 3H counterpart.

Chemical Structure and Tautomerism

Indole-2-carbaldehyde exists in two tautomeric forms: the aromatic and highly stable 1H-Indole-2-carbaldehyde and the non-aromatic, less stable this compound (also known as indolenine-2-carbaldehyde). The equilibrium between these two forms lies heavily towards the 1H tautomer due to the energetic favorability of the fully aromatic bicyclic system.[1]

1.1. The 1H-Indole-2-carbaldehyde Structure

The 1H tautomer possesses a planar, bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The aldehyde group is attached to the second position of the indole ring. This configuration allows for the delocalization of 10 π-electrons across the bicyclic system, fulfilling Hückel's rule for aromaticity and conferring significant stability.

1.2. The this compound Structure

In the 3H tautomer, the proton from the nitrogen atom in the pyrrole ring has migrated to the C3 position. This migration disrupts the aromaticity of the pyrrole ring, resulting in a less stable indolenine structure. While it can exist as a transient intermediate in certain reactions, it is not typically isolable.

The chemical structures of both tautomers are presented below:

Tautomers cluster_1H 1H-Indole-2-carbaldehyde (Aromatic, Stable) cluster_3H This compound (Non-aromatic, Unstable) 1H_structure 3H_structure 1H_structure->3H_structure Tautomerization SynthesisWorkflow cluster_start Starting Material Preparation cluster_oxidation Oxidation cluster_purification Purification Start Ethyl Indole-2-carboxylate Reduction Reduction with LiAlH₄ Start->Reduction Intermediate 2-Hydroxymethylindole Reduction->Intermediate OxidationStep Oxidation with MnO₂ Intermediate->OxidationStep Monitoring Monitor by TLC OxidationStep->Monitoring Filtration Filter through Celite Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification FinalProduct 1H-Indole-2-carbaldehyde Purification->FinalProduct

References

An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, with a primary focus on its more stable and commonly referenced tautomer, 1H-Indole-2-carbaldehyde. The guide covers its chemical properties, synthesis, and known biological activities, particularly in the context of drug discovery and development.

Chemical Data Summary

The nomenclature surrounding indole-2-carbaldehyde can be ambiguous. "this compound" refers to a specific tautomeric form. However, the most stable and commonly available form is 1H-Indole-2-carbaldehyde. Additionally, a related but distinct compound, 3H-Indole-2-carboxaldehyde, 3-oxo-, is also sometimes referenced. The key quantitative data for these compounds are summarized below for clarity.

Property1H-Indole-2-carbaldehyde3H-Indole-2-carboxaldehyde, 3-oxo-
CAS Number 19005-93-7[1]90483-94-6
Molecular Formula C₉H₇NO[1]C₉H₅NO₂
Molecular Weight 145.16 g/mol [1]159.141 g/mol
Appearance Light yellow to pink or brown powder[1]Not specified
Melting Point 138-142 °CNot specified
IUPAC Name 1H-indole-2-carbaldehyde[2]3-oxo-3H-indole-2-carbaldehyde

Synthesis of 1H-Indole-2-carbaldehyde

1H-Indole-2-carbaldehyde is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals.[1] Several methods for its synthesis have been reported, including the oxidation of 2-hydroxymethylindole and the McFadyen and Stevens procedure from 2-ethoxycarbonylindoles.[3]

A common laboratory-scale synthesis involves the formylation of indole.[4]

Materials:

  • Indole

  • Tetrahydrofuran (THF), dry

  • n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve indole in dry THF and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium or tert-butyllithium to the cooled indole solution and stir for approximately 30-60 minutes.

  • Add anhydrous N,N-dimethylformamide to the reaction mixture.

  • Allow the mixture to warm to room temperature over a period of about 1.5 hours.

  • Quench the reaction by adding water and stir for 15 minutes.

  • Add diethyl ether to extract the product. Separate the organic layer and wash it multiple times with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purify the resulting solid by silica gel chromatography, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure 1H-Indole-2-carbaldehyde.[4]

G Synthesis Workflow for 1H-Indole-2-carbaldehyde indole Indole in dry THF lithiated_indole Lithiated Indole Intermediate indole->lithiated_indole -78°C, n-BuLi or t-BuLi reaction_mixture Addition of DMF lithiated_indole->reaction_mixture Anhydrous DMF quenched_reaction Aqueous Workup reaction_mixture->quenched_reaction Warm to RT, then add H₂O extraction Extraction with Diethyl Ether quenched_reaction->extraction purification Purification by Chromatography extraction->purification Dry and Concentrate product 1H-Indole-2-carbaldehyde purification->product

A simplified workflow for the synthesis of 1H-Indole-2-carbaldehyde.

Biological Activity and Applications

While direct studies on the signaling pathways of 1H-Indole-2-carbaldehyde are limited, its derivatives, particularly indole-2-carboxylic acids, have garnered significant interest in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1]

A notable application of the indole-2-carbaldehyde scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for the replication of the virus.[5] Derivatives of indole-2-carboxylic acid have been designed and synthesized to target this enzyme.

Mechanism of Action:

The proposed mechanism involves the indole core and the C2 carboxyl group of these derivatives chelating with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase. This interaction effectively inhibits the strand transfer process, a critical step in the integration of the viral DNA into the host genome, thereby preventing viral replication.[7][8] Structural optimizations of these derivatives, such as introducing a halogenated benzene ring at the C6 position, can enhance the binding to the viral DNA through π-π stacking interactions, further improving the inhibitory effect.[5][8]

G Mechanism of Action of Indole-2-Carboxylic Acid Derivatives as HIV-1 INSTIs cluster_integrase HIV-1 Integrase Active Site mg1 Mg²⁺ inhibition Inhibition of Strand Transfer mg2 Mg²⁺ viral_dna Viral DNA indole_derivative Indole-2-Carboxylic Acid Derivative indole_derivative->mg1 Chelation indole_derivative->mg2 Chelation indole_derivative->viral_dna π-π stacking no_replication Viral Replication Blocked inhibition->no_replication

Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

References

An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3H-Indole-2-carbaldehyde, a less common tautomer of 3-hydroxy-1H-indole-2-carbaldehyde. Due to its potential role as a reactive intermediate and its structural interest, this molecule is of significance to researchers in medicinal chemistry and organic synthesis. This document consolidates the limited available information on its synthesis and characterization, supplemented with data from closely related and more stable indole-carbaldehyde isomers to provide a predictive framework. Detailed hypothetical synthetic protocols and expected characterization data are presented to guide future research efforts.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. While indole-3-carbaldehyde is a well-studied and commercially available building block, its isomer, this compound, and specifically its 3-oxo tautomer, remains a more elusive target. The inherent reactivity and potential for tautomerization make its isolation and characterization challenging. This guide aims to provide a detailed resource for researchers interested in the synthesis and properties of this intriguing molecule.

Nomenclature Note: The target molecule is systematically named 3-oxo-3H-indole-2-carbaldehyde and is registered under CAS number 90483-94-6.[1] It exists in tautomeric equilibrium with 3-hydroxy-1H-indole-2-carbaldehyde.

Tautomerism and Stability

The primary challenge in working with this compound is its tautomeric relationship with the potentially more stable enol form, 3-hydroxy-1H-indole-2-carbaldehyde. The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. Understanding and controlling this equilibrium is critical for any synthetic or analytical endeavor.

tautomerism keto 3-oxo-3H-indole-2-carbaldehyde (Keto form) enol 3-hydroxy-1H-indole-2-carbaldehyde (Enol form) keto->enol Tautomerization

Caption: Tautomeric equilibrium of 3-oxo-3H-indole-2-carbaldehyde.

Synthesis Strategies

Direct and selective synthesis of 3-oxo-3H-indole-2-carbaldehyde has not been extensively reported in the literature. However, analogous synthetic routes for related indole-2-carbaldehydes can be adapted. A plausible approach involves the oxidation of a suitable precursor, such as 3-hydroxy-2-methyl-1H-indole, followed by formylation, or the direct oxidation of 3-hydroxy-1H-indole-2-methanol.

Hypothetical Experimental Protocol: Oxidation of 3-Hydroxy-1H-indole-2-methanol

This proposed method is based on the oxidation of hydroxymethylindoles to their corresponding aldehydes.

Materials:

  • 3-Hydroxy-1H-indole-2-methanol

  • Manganese dioxide (activated)

  • Dichloromethane (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a stirred solution of 3-hydroxy-1H-indole-2-methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add activated manganese dioxide (10 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-oxo-3H-indole-2-carbaldehyde.

synthesis_workflow start Start: 3-Hydroxy-1H-indole-2-methanol in anhydrous Dichloromethane reagents Add activated MnO2 (10 eq.) under inert atmosphere start->reagents reaction Stir at room temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Filter through celite Evaporate solvent monitoring->workup Reaction complete purification Silica gel column chromatography workup->purification product Product: 3-oxo-3H-indole-2-carbaldehyde purification->product

Caption: Hypothetical synthesis workflow for 3-oxo-3H-indole-2-carbaldehyde.

Characterization

Due to the lack of specific published data for 3-oxo-3H-indole-2-carbaldehyde, the following tables provide characterization data for the closely related and more stable isomers, indole-2-carbaldehyde and indole-3-carbaldehyde. This information serves as a valuable reference for predicting the spectral properties of the target compound.

Physical and Spectroscopic Data of Indole-2-carbaldehyde
PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Solid
Melting Point 138-142 °C
¹H NMR (Solvent) Chemical Shift (δ ppm)
(CDCl₃)Varies with substitution, aldehyde proton typically > 9.5 ppm
¹³C NMR (Solvent) Chemical Shift (δ ppm)
(CDCl₃)Aldehyde carbon typically > 180 ppm
IR (cm⁻¹) Assignment
~1650-1700C=O stretch
~3100-3300N-H stretch
Physical and Spectroscopic Data of Indole-3-carbaldehyde
PropertyValue
Molecular Formula C₉H₇NO[2][3]
Molecular Weight 145.16 g/mol [2]
Appearance Tan powder
Melting Point 193-199 °C[4]
¹H NMR (DMSO-d₆) Chemical Shift (δ ppm)
12.14 (1H, broad)N-H
9.95 (1H, s)CHO
8.30-8.09 (2H, m)Ar-H
7.56-7.20 (3H, m)Ar-H

Reference:[5]

¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm)
185.34C=O
138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80Aromatic C

Reference:[5]

IR (cm⁻¹) Assignment
1639-1681C=O stretch[6]
3200-3450N-H stretch[6]
Mass Spectrometry (EI) m/z
145 (M⁺)Molecular Ion
116, 89Major Fragments

Reference:[2]

Conclusion

This compound represents a challenging yet potentially rewarding synthetic target. While direct experimental data remains limited, this guide provides a foundational understanding of its properties through the lens of its tautomeric nature and comparison with its more stable isomers. The proposed synthetic strategy and compiled characterization data for related compounds offer a starting point for researchers aiming to explore the chemistry and biological activity of this unique indole derivative. Further investigation into the synthesis and isolation of 3-oxo-3H-indole-2-carbaldehyde is warranted to unlock its full potential in drug discovery and materials science.

References

Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the tautomeric form 3H-Indole-2-carbaldehyde was specified, the stable and commercially available isomer is 1H-Indole-2-carbaldehyde, and as such, the data herein pertains to the latter.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry for 1H-Indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.88Singlet-H-1' (Aldehyde)
7.77Doublet8.1H-4
7.48Doublet8.3H-7
7.41Triplet7.0H-6
7.30Singlet-H-3
7.20Triplet7.4H-5

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
182.89C-1' (Aldehyde Carbonyl)
138.80C-7a
136.87C-2
128.25C-6
124.37C-4
122.20C-5
115.60C-3
113.28C-7

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Aldehyde)
~1600-1450Medium-StrongC=C Stretch (Aromatic)
~1350MediumC-N Stretch
~750StrongC-H Bending (Ortho-disubstituted benzene)

Note: The IR data is based on typical values for indole and aldehyde functional groups as a specific spectrum with detailed assignments was not available in the searched literature.

Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
145High[M]⁺ (Molecular Ion)
144High[M-H]⁺
116Medium[M-CHO]⁺
89Medium[M-CHO-HCN]⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the structure and typical fragmentation of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of solid 1H-Indole-2-carbaldehyde in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of 1H-Indole-2-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the solid 1H-Indole-2-carbaldehyde into the mass spectrometer, typically using a direct insertion probe. The sample is then heated under vacuum to promote volatilization.

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of organic compounds.

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Unknown_Sample Unknown Organic Compound (1H-Indole-2-carbaldehyde) NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR IR FT-IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Confirmation Confirm Structure (Comparison with known data) Structure_Proposal->Confirmation

Caption: Workflow for the spectroscopic identification of an organic compound.

Mass_Spec_Fragmentation Molecule 1H-Indole-2-carbaldehyde (Vaporized) Electron_Beam Electron Beam (70 eV) Molecular_Ion Molecular Ion [M]⁺ (m/z = 145) Electron_Beam->Molecular_Ion Ionization Fragment_1 Fragment Ion [M-H]⁺ (m/z = 144) Molecular_Ion->Fragment_1 - H• Fragment_2 Fragment Ion [M-CHO]⁺ (m/z = 116) Molecular_Ion->Fragment_2 - CHO• Fragment_3 Fragment Ion [M-CHO-HCN]⁺ (m/z = 89) Fragment_2->Fragment_3 - HCN

Caption: Proposed fragmentation pathway for 1H-Indole-2-carbaldehyde in EI-MS.

References

Potential Biological Activities of 3H-Indole-2-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While extensive research has focused on indole-3-carbaldehyde derivatives, their 3H-indole-2-carbaldehyde counterparts represent a less explored, yet potentially valuable, area of chemical space. This technical guide provides an in-depth overview of the known and potential biological activities of indole-carbaldehyde derivatives, with a particular focus on the data available for the more extensively studied indole-3-carbaldehyde analogues as a predictive framework for the this compound class. This document summarizes key findings in anticancer, antimicrobial, and anti-inflammatory activities, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Indole-Carbaldehyde Derivatives

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with therapeutic applications. The introduction of a carbaldehyde group to the indole ring system provides a versatile handle for further chemical modifications, leading to a diverse range of derivatives. While indole-3-carbaldehyde has been the subject of intense investigation, the this compound isomer remains a comparatively nascent field of study. The biological activities of indole-3-carbaldehyde derivatives, however, offer significant insights into the potential therapeutic applications of the broader indole-carbaldehyde class, including the this compound scaffold.

Anticancer Activity

Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazones1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 (as IC50 in µg/mL)[1]
Sulfonohydrazides4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[2]
Sulfonohydrazides4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[2]
2-PhenylindolesImine derivative of 2-phenyl indole-3-carbaldehydeNot specified1.2 (tubulin polymerization inhibition)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Indole-3-carbaldehyde derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms of action can vary, including the disruption of cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole-3-carbaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Semicarbazones2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[6][7]
Semicarbazones2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100[6][7]
Semicarbazones2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[6][7]
Semicarbazones2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150[6][7]
Quinazolinones2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98[8]
Quinazolinones2-(1H-indol-3-yl)quinazolin-4(3H)-one derivative (3k)S. aureus ATCC 259233.90[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare standardized microbial inoculum B Serially dilute this compound derivatives in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate under appropriate conditions C->D E Visually inspect for growth inhibition D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Indole-3-carboxaldehyde and its derivatives have been shown to possess anti-inflammatory properties.[9][10] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of inflammatory signaling pathways.

Signaling Pathways in Inflammation

Indole derivatives can modulate key inflammatory pathways. For instance, Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[11][12] Furthermore, it has been demonstrated to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by targeting the TLR4/NF-κB/p38 signaling pathway.[13]

Anti_Inflammatory_Pathway cluster_pathway Inhibition of Inflammatory Signaling by Indole-3-Carboxaldehyde Indole_3_Carboxaldehyde Indole-3-Carboxaldehyde TLR4 TLR4 Indole_3_Carboxaldehyde->TLR4 ROS ROS Indole_3_Carboxaldehyde->ROS NFkB NF-κB TLR4->NFkB p38 p38 MAPK TLR4->p38 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Cytokines NLRP3 NLRP3 Inflammasome ROS->NLRP3 NLRP3->Pro_inflammatory_Cytokines

References

A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities. Among the various functionalized indoles, 1H-indole-2-carbaldehyde and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. While the tautomeric form, 3H-indole-2-carbaldehyde, is structurally conceivable, the available scientific literature overwhelmingly focuses on the synthesis and biological evaluation of the more stable 1H-tautomer. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 1H-indole-2-carbaldehyde and its key analogs, with a particular focus on indole-2-carboxamides. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of indole-based therapeutics.

Synthesis of 1H-Indole-2-carbaldehyde and Its Analogs

The synthesis of the 1H-indole-2-carbaldehyde core and its subsequent derivatization into analogs, particularly indole-2-carboxamides, can be achieved through several established synthetic routes.

A common strategy involves the Fischer indole synthesis to construct the indole nucleus, followed by functional group manipulations to introduce the 2-carboxaldehyde or 2-carboxamide moiety. For instance, the reaction of an appropriate arylhydrazine with ethyl pyruvate can yield an ethyl indole-2-carboxylate intermediate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine, affords the corresponding indole-2-carboxamide.

Alternatively, direct formylation of the indole ring at the C2 position can be challenging due to the higher reactivity of the C3 position. However, methods utilizing specific protecting groups or reaction conditions have been developed to achieve 2-formylation.

A general workflow for the synthesis of indole-2-carboxamides is depicted below:

Synthesis_Workflow Arylhydrazine Arylhydrazine FischerIndole Fischer Indole Synthesis Arylhydrazine->FischerIndole EthylPyruvate Ethyl Pyruvate EthylPyruvate->FischerIndole IndoleEster Ethyl Indole-2-carboxylate FischerIndole->IndoleEster Hydrolysis Hydrolysis IndoleEster->Hydrolysis IndoleAcid Indole-2-carboxylic Acid Hydrolysis->IndoleAcid Coupling Amide Coupling IndoleAcid->Coupling Amine Amine (R-NH2) Amine->Coupling IndoleCarboxamide 1H-Indole-2-carboxamide Analog Coupling->IndoleCarboxamide

Caption: General synthetic workflow for 1H-indole-2-carboxamide analogs.

Biological Activities

1H-Indole-2-carbaldehyde and its analogs exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indole-2-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notably, some analogs have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant.

Table 1: Anticancer Activity of Selected 1H-Indole-2-carboxamide Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 5-chloro, 3-methylA549 (Lung)1.5[1]
1b 5-chloro, 3-ethylMCF-7 (Breast)0.95[1]
1c 5-bromo, 3-methylHCT116 (Colon)2.1[1]
2a 4,6-dimethylPC-3 (Prostate)3.7[2]
2b 5-fluoroHeLa (Cervical)4.2[2]
Antimicrobial Activity

The indole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Derivatives of 1H-indole-2-carbaldehyde have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Table 2: Antimicrobial Activity of Selected 1H-Indole-2-carbaldehyde Analogs

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
3a N-benzylStaphylococcus aureus8[2]
3b N-(4-chlorobenzyl)Escherichia coli16[2]
3c 5-bromoCandida albicans4[2]
4a 3-methylBacillus subtilis12.5[2]
4b N-cyclohexylPseudomonas aeruginosa32[2]

Signaling Pathways Modulated by Indole-2-Carboxamide Analogs

As mentioned, a key mechanism of the anticancer activity of certain indole-2-carboxamide analogs is the inhibition of critical signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IndoleAnalog Indole-2-carboxamide Analog IndoleAnalog->EGFR

Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide analogs.

BRAF V600E Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell growth.

BRAF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF Upstream signaling (bypassed) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation IndoleAnalog Indole-2-carboxamide Analog IndoleAnalog->BRAF

Caption: Inhibition of the BRAF V600E mutant by indole-2-carboxamide analogs.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis IndoleAnalog Indole-2-carboxamide Analog IndoleAnalog->VEGFR2

Caption: Inhibition of VEGFR-2-mediated angiogenesis by indole-2-carboxamide analogs.

Experimental Protocols

General Procedure for the Synthesis of 1H-Indole-2-carboxamides

To a solution of the appropriately substituted 1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) are added a coupling agent such as HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 10-15 minutes. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indole-2-carboxamide.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (1H-indole-2-carboxamide analogs) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

1H-Indole-2-carbaldehyde and its analogs, particularly the indole-2-carboxamides, represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for potent activity.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns are crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more targeted and effective therapies.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

  • Investigation of this compound: Although currently underrepresented in the literature, dedicated synthetic and biological studies on the 3H-tautomer could potentially unveil novel chemical and pharmacological properties.

References

Discovery and Isolation of Novel Indole-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological significance of novel indole-2-carbaldehydes. This class of compounds is of growing interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the indole scaffold. This document details key synthetic methodologies, presents quantitative data for recently discovered derivatives, and explores their mechanisms of action through signaling pathway diagrams.

Discovery and Isolation of Novel Indole-2-carbaldehydes

The indole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. While indole-3-carbaldehydes are more common in nature, recent research has led to the discovery and isolation of novel indole-2-carbaldehyde derivatives from both natural sources and synthetic efforts.

Isolation from Natural Sources

The marine environment, a rich source of chemical diversity, has yielded unique indole-2-carbaldehyde structures. For instance, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from the marine bryozoan Flustra foliacea. This discovery highlights the potential of marine organisms as a source for novel halogenated and prenylated indole alkaloids with potential therapeutic applications. The isolation typically involves solvent extraction of the organism, followed by bioassay-guided fractionation using chromatographic techniques to purify the active compounds.

Synthetic Discovery of Novel Derivatives

The majority of novel indole-2-carbaldehydes are discovered through synthetic chemistry, driven by the need for new therapeutic agents. Medicinal chemists design and synthesize derivatives with modified substitution patterns on the indole ring to explore structure-activity relationships (SAR) and optimize pharmacological properties. Recent examples of synthetically discovered, biologically active indole-2-carbaldehydes and their derivatives are presented in the following sections.

Synthesis of Indole-2-carbaldehydes

Several synthetic routes have been developed for the preparation of indole-2-carbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. While this reaction typically occurs at the C3 position of unsubstituted indoles due to higher electron density, the C2 position can be formylated if the C3 position is blocked. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

  • To a stirred solution of the 3-substituted indole (1 equivalent) in dry DMF at 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Oxidation of 2-Methylindoles

Another common approach to synthesize indole-2-carbaldehydes is the oxidation of the corresponding 2-methylindoles. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) and manganese dioxide (MnO₂) being frequently used.

  • Dissolve the 2-methylindole derivative (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting crude indole-2-carbaldehyde by column chromatography or recrystallization.

Other Synthetic Methods

Other notable methods for the synthesis of the indole-2-carbaldehyde scaffold include:

  • The Reissert-Henze Reaction : This method involves the reaction of an indole with an acid chloride and a cyanide source, followed by hydrolysis. While it primarily yields indole-2-carboxylic acids, these can be converted to the corresponding aldehydes through reduction to the alcohol followed by oxidation.

  • Lithiation of N-protected indoles : N-protected indoles can be selectively lithiated at the C2 position, followed by quenching with an electrophilic formylating agent like DMF.

Quantitative Data for Novel Indole-2-carbaldehyde Derivatives

The following tables summarize key quantitative data for recently reported novel indole-2-carbaldehyde derivatives and related compounds, highlighting their synthetic yields and biological activities.

Compound IDStructureSynthetic MethodYield (%)Reference
1 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehydeIsolation from Flustra foliacea-[1]
2 Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylateVilsmeier-Haack-[1]
3 A series of 2-halo-3-formylindolesVilsmeier-Haack-[2]

Table 1: Synthesis of Novel Indole-2-carbaldehyde Derivatives

Compound IDTargetAssayIC₅₀ (µM)Cell LineReference
U2 Bcl-2ELISA1.2 ± 0.02-[3][4]
U2 -Antiproliferative0.83 ± 0.11MCF-7[3]
U2 -Antiproliferative0.73 ± 0.07A549[3]
U3 Bcl-2ELISA11.10 ± 0.07-[3][4]
Compound 16 EGFRKinase Inhibition1.026-[5]
Compound 16 SRCKinase Inhibition0.002-[5]
Compound 17a HIV-1 IntegraseStrand Transfer3.11-[1]

Table 2: Biological Activity of Novel Indole-2-carbaldehyde Derivatives and Related Compounds

Biological Activities and Signaling Pathways

Novel indole-2-carbaldehyde derivatives have shown promise in several therapeutic areas, particularly in oncology and virology. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in disease.

Anticancer Activity

Certain indole-based compounds have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[3][4] By binding to the BH3-binding groove of Bcl-2, these inhibitors disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death.

Bcl2_Inhibition_Pathway Bcl-2 Inhibition Pathway Indole_Inhibitor Indole-2-carbaldehyde Derivative Bcl2 Bcl-2 Indole_Inhibitor->Bcl2 Inhibition Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution EGFR_SRC_Inhibition_Pathway EGFR/SRC Inhibition Pathway Indole_Inhibitor Indole-2-carbaldehyde Derivative EGFR EGFR Indole_Inhibitor->EGFR Inhibition SRC SRC Indole_Inhibitor->SRC Inhibition Apoptosis Apoptosis Indole_Inhibitor->Apoptosis Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR SRC->Ras_Raf_MEK_ERK SRC->PI3K_Akt_mTOR STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation STAT3->Proliferation HIV_Integrase_Inhibition_Workflow HIV-1 Integrase Inhibition Workflow Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Integrase HIV-1 Integrase Integrase->Integration Indole_Inhibitor Indole-2-carbaldehyde Derivative Indole_Inhibitor->Integrase Inhibition Replication_Blocked Viral Replication Blocked Indole_Inhibitor->Replication_Blocked Host_DNA Host DNA Integration->Host_DNA Provirus Provirus Host_DNA->Provirus

References

Theoretical Studies on the Electronic Properties of 3H-Indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct theoretical and experimental studies on the electronic properties of 3H-Indole-2-carbaldehyde are scarce in publicly available scientific literature. This is largely due to the molecule being a less stable tautomer of the well-known 1H-indole-2-carbaldehyde. This guide, therefore, focuses on the theoretical understanding of the parent 3H-indole system as a foundational model and outlines the established computational methodologies that would be applicable to the study of this compound.

Introduction to Indole Tautomerism

The indole ring system can exist in different tautomeric forms, with the 1H-indole being the most stable and common form. The 3H-indole tautomer, also known as indolenine, is a higher energy isomer. The migration of a proton from the nitrogen atom (in 1H-indole) to the C3 carbon atom results in the formation of 3H-indole. Understanding the electronic properties of this less stable tautomer is crucial for a complete picture of indole chemistry and its derivatives, particularly in contexts where tautomerization may be induced, such as in electronically excited states or specific enzymatic environments.

Theoretical Electronic Properties of the 3H-Indole System

Table 1: Calculated Relative Energies of Indole Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)
1H-IndoleDFT (B3LYP)6-31G(d,p)0.00
2H-IndoleDFT (B3LYP)6-31G(d,p)~25
3H-IndoleDFT (B3LYP)6-31G(d,p)~10-15

Note: The relative energy values are approximate and can vary based on the computational method and basis set used. The general trend of 1H-indole being the most stable is consistently observed in theoretical studies.

The addition of an electron-withdrawing carbaldehyde group at the C2 position of the 3H-indole ring is expected to significantly influence its electronic properties. This substitution would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and could affect the overall stability and reactivity of the molecule.

Proposed Computational Protocol for this compound

To obtain detailed electronic properties of this compound, a dedicated computational study would be required. Below is a standard and robust protocol based on methodologies frequently applied to indole derivatives.

Methodology: Density Functional Theory (DFT)

  • Geometry Optimization:

    • The molecular structure of this compound would be optimized to find its lowest energy conformation.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.

    • Basis Set: 6-311++G(d,p) or a larger basis set would be employed to provide a good balance between accuracy and computational cost.

    • Frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Properties Calculation:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO would be calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand charge distribution, hybridization, and intramolecular interactions.

    • Dipole Moment: The total dipole moment and its components would be calculated to understand the molecule's polarity.

  • Spectroscopic Properties Prediction:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

    • Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated to predict the IR and Raman spectra, which can be used for experimental identification.

Visualizing Tautomerism and Computational Workflow

Diagram 1: Tautomerization Pathway of Indole

G 1H-Indole 1H-Indole 3H-Indole 3H-Indole 1H-Indole->3H-Indole Overall Tautomerization Transition State 1 Transition State 1 1H-Indole->Transition State 1 Proton Transfer 2H-Indole 2H-Indole Transition State 2 Transition State 2 2H-Indole->Transition State 2 Proton Transfer Transition State 1->2H-Indole Transition State 2->3H-Indole

Caption: A simplified representation of the tautomerization pathways between 1H-indole, 2H-indole, and 3H-indole.

Diagram 2: Computational Workflow for Electronic Property Analysis

G cluster_0 Computational Setup cluster_1 Calculations cluster_2 Data Analysis Input_Structure Initial Structure (this compound) Method_Selection Select Method (e.g., DFT/B3LYP/6-311++G(d,p)) Input_Structure->Method_Selection Geom_Opt Geometry Optimization & Frequency Analysis Method_Selection->Geom_Opt Electronic_Calc Electronic Properties (HOMO, LUMO, MEP, NBO) Geom_Opt->Electronic_Calc Spectra_Calc Spectroscopic Properties (TD-DFT for UV-Vis) Geom_Opt->Spectra_Calc Data_Extraction Extract Quantitative Data Electronic_Calc->Data_Extraction Spectra_Calc->Data_Extraction Visualization Generate Spectra & Plots Data_Extraction->Visualization Interpretation Interpret Results Visualization->Interpretation

Caption: A typical workflow for the theoretical study of the electronic properties of a molecule like this compound.

Conclusion for Drug Development Professionals

The relative instability of this compound suggests it is unlikely to be a significant species under normal physiological conditions. However, its transient formation could be relevant in specific biochemical pathways or photochemical processes. A thorough theoretical investigation, as outlined above, would be the first step to understanding its potential role and reactivity. The predicted electronic properties, such as the HOMO-LUMO gap and MEP, could provide valuable insights for designing derivatives with specific electronic characteristics or for understanding potential interactions with biological targets. Further experimental validation would be necessary to confirm the theoretical predictions.

Methodological & Application

Synthetic Routes to 2-Formyl-3H-indoles from Indole Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-formyl-3H-indole derivatives, specifically focusing on a two-step synthetic route starting from common indole precursors. The primary route involves the initial synthesis of a 2,3,3-trisubstituted-3H-indole (indolenine) via the Fischer indole synthesis, followed by formylation of the 2-methyl group using the Vilsmeier-Haack reaction. It is critical to note that under typical Vilsmeier-Haack conditions, the reaction proceeds to a diformylation, yielding a stable 2-(diformylmethylidene)-2,3-dihydroindole (an indol-2-ylidene-malondialdehyde) rather than the mono-formylated 3H-indole-2-carbaldehyde. This document details the protocols for obtaining this diformylated product, presents quantitative data in structured tables, and provides visualizations of the synthetic workflow and reaction mechanism.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. While 1H-indole derivatives are extensively studied, the 3H-indole (indolenine) tautomer represents a unique and valuable building block for more complex heterocyclic systems. The functionalization of the 3H-indole core, particularly the introduction of a formyl group at the C2 position, opens avenues for further chemical elaboration.

The most direct approach to C2-functionalization of a 3H-indole is through the formylation of a 2-methyl substituted indolenine. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich systems, is the key transformation for this purpose.[1] This process, however, readily leads to a more complex malondialdehyde derivative.[2][3]

This application note outlines a reliable two-stage procedure:

  • Fischer Indole Synthesis of a 2,3,3-trimethyl-3H-indole precursor.[4]

  • Vilsmeier-Haack Diformylation of the precursor to yield 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.[3]

Overall Synthetic Workflow

The logical flow from a phenylhydrazine precursor to the final diformylated product is illustrated below.

Figure 1: Two-stage synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.

Stage 1: Synthesis of 2,3,3-Trimethyl-3H-indole (Precursor)

The Fischer indole synthesis is a robust method for preparing 3H-indoles from phenylhydrazines and ketones under acidic conditions.[4] For this protocol, 2,3,3-trimethyl-3H-indole is synthesized from phenylhydrazine and isopropyl methyl ketone (3-methyl-2-butanone).

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from the procedure described for the synthesis of substituted methyl indolenines.[4][5]

StepProcedure
1 To a suitable reaction vessel, add phenylhydrazine (1.0 eq).
2 Add glacial acetic acid as the solvent and catalyst.
3 Add isopropyl methyl ketone (3-methyl-2-butanone) (1.0 - 1.2 eq).
4 Stir the reaction mixture at room temperature. The reaction is often exothermic.
5 Monitor the reaction by TLC until the starting material is consumed.
6 Upon completion, neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution).
7 Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
8 Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
9 Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3,3-trimethyl-3H-indole.
Quantitative Data
PrecursorReagentsCatalyst/SolventConditionsYieldReference(s)
2,3,3-Trimethyl-3H-indolePhenylhydrazine, Isopropyl methyl ketoneAcetic AcidRoom Temp.High[4][5]
Substituted 3H-indolesSubstituted Phenylhydrazines, KetonesAcetic Acid / HClRT to Reflux10-90%[4][6]

Stage 2: Vilsmeier-Haack Reaction of 2,3,3-Trimethyl-3H-indole

The formylation of the active methyl group at the C2 position of the 3H-indole precursor is achieved using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction readily proceeds to a diformylation.[3][7]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the enamine tautomer of the 3H-indole. A second formylation and subsequent hydrolysis yield the final product.

Vilsmeier_Mechanism reagent_formation 1. Vilsmeier Reagent Formation DMF + POCl3 -> [Me2N=CHCl]+Cl- start_material 2. 3H-Indole Tautomerization (Enamine formation) reagent_formation->start_material first_formylation 3. First Electrophilic Attack (Formation of iminium salt) start_material->first_formylation second_formylation 4. Second Formylation (Attack by second Vilsmeier reagent) first_formylation->second_formylation hydrolysis 5. Hydrolysis (Aqueous NaOH workup) second_formylation->hydrolysis product Final Product (Malondialdehyde derivative) hydrolysis->product

Figure 2: Simplified mechanism of the Vilsmeier-Haack diformylation.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is based on the procedure reported by Helliwell et al.[3]

StepProcedure
1 In a two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, ~10 mL) in an ice bath.
2 Add phosphorus oxychloride (POCl₃, ~5.2 eq) dropwise with stirring, keeping the temperature below 25°C.
3 After the addition is complete, add a solution of 2,3,3-trimethyl-3H-indole (1.0 eq) in DMF (~10 mL) dropwise.
4 Remove the cooling bath and heat the reaction mixture to 50°C (323 K) for 2 hours.
5 Cool the resulting solution in an ice bath and carefully pour it into ice-water.
6 Adjust the pH to ~8.0 by adding aqueous NaOH solution (e.g., 35%).
7 Extract the mixture with ethyl acetate (3x).
8 Wash the combined organic layers with hot water and dry over anhydrous Na₂SO₄.
9 Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate-toluene, 1:5 v/v) to yield the pure diformyl compound as yellow crystals.
Quantitative Data
Starting MaterialReagentsConditionsProductYieldReference(s)
2,3,3-Trimethyl-3H-indolePOCl₃ (5.2 eq), DMF50°C, 2 h2-(Diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole56%[3]
Substituted 2,3,3-trimethyl-3H-indolesPOCl₃, DMF75°C, 10 hCorresponding aminomethylene malonaldehydesExcellent[1][7][8]

Product Characterization

The final product, 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole, has been characterized by various spectroscopic and analytical methods.

Data TypeObserved ValuesReference(s)
Appearance Yellow Crystals[3]
Molecular Formula C₁₃H₁₃NO₂[2]
¹H-NMR (CDCl₃, δ ppm) ~1.4 (s, 6H, 2xCH₃), ~7.0-7.5 (m, 4H, Ar-H), ~8.5 (s, 1H, =CH), ~9.5 (s, 2H, -CHO), ~13.5 (br s, 1H, NH)[7][8]
¹³C-NMR (CDCl₃, δ ppm) Signals for gem-dimethyl, aromatic carbons, and two distinct aldehyde carbons (~187, ~192 ppm) are observed.[8]
IR (cm⁻¹) Absorptions around 3159 (N-H) and 1639-1675 (C=O)[8]

Conclusion

The synthesis of 2-formyl-3H-indole derivatives from indole precursors is a feasible but nuanced process. The most documented route involves the Vilsmeier-Haack reaction on a 2-methyl-3,3-disubstituted-3H-indole, which is readily prepared via the Fischer indole synthesis. Researchers should be aware that this formylation robustly proceeds to a diformylated malondialdehyde product under the reported conditions. The protocols and data provided herein offer a comprehensive guide for the synthesis and characterization of these valuable heterocyclic building blocks, enabling further exploration in drug discovery and materials science.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol focuses on the application of the Vilsmeier-Haack reaction to 3H-indoles (also known as indolenines), a class of compounds that serve as important precursors in the synthesis of various heterocyclic systems with significant biological activities. The formylation of 3H-indoles, particularly those with a methyl group at the C-2 position, leads to the formation of valuable intermediates such as aminomethylene malonaldehydes, which can be further cyclized to generate a diverse range of heterocyclic compounds, including pyrazoles and cyanopyridones.[4] These resulting structures are of great interest in drug discovery and development due to their potential therapeutic applications.[5][6][7]

The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The ability to functionalize the 3H-indole core through the Vilsmeier-Haack reaction opens up avenues for the synthesis of novel indole derivatives with potentially enhanced biological profiles. This document provides detailed application notes, experimental protocols, and data for the Vilsmeier-Haack formylation of 3H-indoles, aimed at guiding researchers in the synthesis and exploration of these valuable compounds.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-indole Derivatives

This protocol describes the diformylation of the C-2 methyl group of a 2,3,3-trimethyl-3H-indole derivative to yield the corresponding aminomethylene malonaldehyde.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2,3,3-trimethyl-3H-indole derivative

  • Ice bath

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, ensuring the temperature is maintained below 5 °C.[1][4]

  • Addition of the 3H-Indole: Once the addition of POCl₃ is complete, slowly add the 2,3,3-trimethyl-3H-indole derivative to the reaction mixture.

  • Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6-10 hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the resulting solution into ice-cooled water.[1][4]

  • Neutralization and Precipitation: Make the aqueous solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH reaches 8-9.[1][4] This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration and dry it in the air. The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.[1]

Quantitative Data

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of specific 3H-indole derivatives.

Substrate Reagents Reaction Time (h) Temperature (°C) Product Yield (%) Reference
4-Chloro-3,3,7-trimethyl-3H-indoleDMF, POCl₃6752-(4-Chloro-3,3-dimethyl-7-methylindolin-2-ylidene)malonaldehydeExcellent[4]
2,3,3-Trimethyl-3H-benzo[g]indoleDMF, POCl₃1075(E)-2-(3,3-dimethyl-3H-benzo[g]indol-2(1H)-ylidene)malonaldehydeNot specified[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole, leading to the formation of an aminomethylene malonaldehyde.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-indole cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Iminium Salt Intermediate Indole 2,3,3-Trimethyl-3H-indole Indole->Intermediate1 + Vilsmeier Reagent Intermediate2 Diformylated Intermediate Intermediate1->Intermediate2 + Vilsmeier Reagent Product Aminomethylene Malonaldehyde Intermediate2->Product Hydrolysis

Caption: Mechanism of Vilsmeier-Haack diformylation.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Vilsmeier-Haack formylation of 3H-indoles.

Experimental_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃) at < 5 °C B 2. Add 3H-Indole Substrate A->B C 3. Heat Reaction Mixture (e.g., 75 °C for 6-10 h) B->C D 4. Quench with Ice Water C->D E 5. Neutralize with NaOH (pH 8-9) D->E F 6. Filter Precipitate E->F G 7. Dry and Purify Product F->G

Caption: Vilsmeier-Haack experimental workflow.

Applications in Drug Development

The aminomethylene malonaldehyde products derived from the Vilsmeier-Haack formylation of 3H-indoles are versatile synthetic intermediates.[4] They can undergo condensation reactions with various nucleophiles, such as hydrazines and cyanoacetamide, to afford a wide range of heterocyclic compounds, including substituted pyrazoles and cyanopyridones.[4] These heterocyclic motifs are prevalent in many biologically active molecules and approved drugs.

The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[5][6][7] The functionalization of the 3H-indole ring system via the Vilsmeier-Haack reaction provides a valuable tool for the generation of novel molecular entities with potential therapeutic applications. The resulting formylated products can serve as key building blocks in the synthesis of compounds targeting a variety of diseases, including cancer, inflammation, and infectious diseases.[6] The exploration of the chemical space around the 3H-indole core, facilitated by reactions like the Vilsmeier-Haack formylation, is a promising strategy in the ongoing quest for new and effective therapeutic agents.

References

Application Notes and Protocols: Functionalization of the C2-Aldehyde on the 3H-Indole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-indole scaffold is a reactive intermediate and structural motif present in various biologically active compounds. Functionalization of the C2 position, particularly with an aldehyde group, opens up a plethora of synthetic possibilities for generating diverse molecular architectures. This document provides detailed protocols for the synthesis and subsequent functionalization of a C2-aldehyde equivalent on a 3,3-disubstituted 3H-indole ring system. While the direct synthesis of a simple 2-formyl-3H-indole is not widely reported, the Vilsmeier-Haack reaction on 2-methyl-3H-indoles provides a reliable route to a stable and reactive malondialdehyde derivative, which serves as a versatile C2-formyl synthon.

This application note details the synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole and its subsequent functionalization. Furthermore, it provides generalized protocols for common aldehyde transformations, which can be adapted for the 2-formyl-3H-indole moiety.

I. Synthesis of a C2-Aldehyde Equivalent: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In the case of 2,3,3-trimethyl-3H-indole, the reaction proceeds at the C2-methyl group to yield a stable malondialdehyde derivative.

Experimental Protocol: Synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole

This protocol is adapted from the procedure described by Helliwell et al.[1]

Reaction Scheme:

G start 2,3,3-trimethyl-3H-indole product 2-(diformylmethylidene)-3,3-dimethyl- 2,3-dihydro-1H-indole start->product Vilsmeier-Haack reagents 1. POCl3, DMF 2. NaOH (aq)

Caption: Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indole.

Materials:

  • 2,3,3-trimethyl-3H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled DMF while maintaining the temperature below 20°C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.

  • Add 2,3,3-trimethyl-3H-indole (1 equivalent) portion-wise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50°C for 4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ProductYieldMelting Point
2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole~90%118-120 °C
Table 1: Yield and melting point for the synthesis of the malondialdehyde derivative.[1]

II. Functionalization of the C2-Aldehyde Equivalent

The aldehyde functionalities of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole are reactive and can undergo various condensation reactions.

A. Pyrazole Synthesis via Condensation with Hydrazines

This protocol is based on the work of Baradarani et al., which demonstrates the utility of the malondialdehyde derivative in the synthesis of heterocyclic systems.[2]

Reaction Scheme:

G start 2-(diformylmethylidene)-3,3-dimethyl- 2,3-dihydro-1H-indole product 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indole start->product Condensation reagents Arylhydrazine, Ethanol, Reflux

Caption: Synthesis of pyrazole-substituted 3H-indoles.

Materials:

  • 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole

  • Arylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole (1 equivalent) in ethanol, add the arylhydrazine hydrochloride (1.1 equivalents).

  • Add triethylamine (1.2 equivalents) to the mixture to neutralize the hydrochloride salt.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data:

ArylhydrazineProduct Yield
Phenylhydrazine85%
4-Chlorophenylhydrazine82%
4-Methylphenylhydrazine88%
Table 2: Representative yields for the synthesis of pyrazole derivatives.[2]

III. Proposed Protocols for Further Functionalization

The following protocols are generalized procedures for common aldehyde reactions. While not specifically reported for 2-formyl-3H-indoles, they serve as a starting point for the development of synthetic methodologies for this class of compounds. Optimization of reaction conditions will be necessary.

B. Wittig Reaction

The Wittig reaction allows for the conversion of aldehydes to alkenes.

Proposed Reaction Scheme:

G start 2-formyl-3,3-dimethyl-3H-indole product 2-(alkenyl)-3,3-dimethyl-3H-indole start->product Wittig Reaction reagents Ph3P=CHR, THF

Caption: Proposed Wittig reaction of a 2-formyl-3H-indole.

Materials:

  • 2-formyl-3,3-dimethyl-3H-indole (hypothetical)

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).

  • Cool the ylide solution to 0°C and add a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Aldol Condensation

Aldol condensation can be used to form α,β-unsaturated carbonyl compounds.

Proposed Reaction Scheme:

G start 2-formyl-3,3-dimethyl-3H-indole product α,β-unsaturated carbonyl derivative start->product Aldol Condensation reagents Ketone/Ester, Base (e.g., NaOH or LDA)

Caption: Proposed aldol condensation of a 2-formyl-3H-indole.

Materials:

  • 2-formyl-3,3-dimethyl-3H-indole (hypothetical)

  • A ketone or ester with an α-hydrogen (e.g., acetone, ethyl acetate)

  • Base (e.g., sodium hydroxide for Claisen-Schmidt, or a stronger base like LDA for directed aldol)

  • Solvent (e.g., ethanol for Claisen-Schmidt, THF for directed aldol)

Procedure (Claisen-Schmidt):

  • Dissolve the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the ketone (1.5 equivalents) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Acidify the reaction mixture with dilute HCl.

  • Collect the precipitated product by filtration or extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

D. Reductive Amination

Reductive amination is a method to form amines from aldehydes.

Proposed Reaction Scheme:

G start 2-formyl-3,3-dimethyl-3H-indole product 2-(aminomethyl)-3,3-dimethyl-3H-indole start->product Reductive Amination reagents Amine, Reducing Agent (e.g., NaBH(OAc)3)

Caption: Proposed reductive amination of a 2-formyl-3H-indole.

Materials:

  • 2-formyl-3,3-dimethyl-3H-indole (hypothetical)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the 2-formyl-3,3-dimethyl-3H-indole (1 equivalent) and the amine (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The functionalization of the C2-aldehyde on the 3H-indole ring provides a gateway to a diverse range of complex heterocyclic structures. The Vilsmeier-Haack reaction of 2-methyl-3H-indoles offers a reliable entry point to a C2-diformyl derivative, which has been shown to be a valuable precursor for pyrazole synthesis. The provided analogous protocols for Wittig, aldol, and reductive amination reactions serve as a foundation for further exploration of the chemical space around the 2-formyl-3H-indole scaffold, enabling the synthesis of novel compounds for applications in drug discovery and materials science. It is important to reiterate that the proposed protocols for the functionalization of a simple 2-formyl-3H-indole are based on general chemical principles and will likely require optimization for this specific substrate.

References

Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Indole-2-carbaldehyde and its more stable tautomer, indole-2-carbaldehyde, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the indole nucleus, coupled with the electrophilic nature of the aldehyde group, provides a powerful platform for the construction of complex molecular architectures. This document outlines key applications and detailed experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Key Synthetic Applications

This compound serves as a precursor for a variety of heterocyclic scaffolds, primarily through condensation reactions, multicomponent reactions, and cycloadditions.

1. Synthesis of 2-(2-Nitrovinyl)indoles and subsequent reduction to 2-(2-Aminoethyl)indoles:

A common application involves the condensation of indole-2-carbaldehydes with nitroalkanes, such as nitromethane, to yield 2-(2-nitrovinyl)indoles. These intermediates can then be readily reduced to form 2-(2-aminoethyl)indoles, which are structural analogues of serotonin and other biologically active tryptamines.

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)indole [1]

  • Reactants: Indole-2-carbaldehyde (5 g), nitromethane (8 ml), and ammonium acetate (1 g).

  • Procedure:

    • Combine the reactants in a round-bottom flask.

    • Heat the reaction mixture under reflux for 30 minutes.

    • Cool the reaction mixture.

    • Collect the separated dark red crystals by filtration.

    • Wash the crystals thoroughly with water.

    • Dry the crystals and recrystallize from ethanol to obtain the pure 2-(2-nitrovinyl)indole.

Experimental Protocol: Reduction of 2-(2-Nitrovinyl)indole to 2-(2-Aminoethyl)indole [1]

  • Reactants: 2-(2-Nitrovinyl)indole (1 g), lithium aluminium hydride (LiAlH₄) (1.5 g), dry ether (100 ml), and tetrahydrofuran (THF) (25 ml).

  • Procedure:

    • Prepare a stirred slurry of LiAlH₄ in dry ether in a round-bottom flask under an inert atmosphere.

    • Add a solution of the 2-(2-nitrovinyl)indole in THF dropwise to the stirred slurry.

    • After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

    • Filter the resulting mixture to remove the aluminum salts.

    • Evaporate the solvent from the filtrate to obtain the crude 2-(2-aminoethyl)indole, which can be further purified by appropriate methods.

Table 1: Reaction Yields for the Synthesis of 2-(2-Nitrovinyl)indoles and 2-(2-Aminoethyl)indoles [1]

Reaction StepProductYield (%)
Condensation2-(2-Nitrovinyl)indoles70-75
Reduction2-(2-Aminoethyl)indoles60-65

2. Multicomponent Reactions for the Synthesis of Fused Heterocycles:

Indole-2-carbaldehydes are valuable substrates in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. An example is the synthesis of pyrimido[4,5-b]indoles.

Experimental Protocol: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles [2]

  • Reactants: Indole-3-carbaldehyde (or substituted derivatives), an aromatic aldehyde, ammonium iodide, and N,N-dimethylformamide (DMF). (Note: While the reference uses indole-3-carbaldehyde, similar reactivity is expected for indole-2-carbaldehyde to form related fused systems).

  • General Procedure:

    • To a solution of the indole-carbaldehyde and the aromatic aldehyde in DMF, add ammonium iodide.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 h).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Selected Yields for the Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles [2]

Indole-3-carbaldehyde substituentAromatic AldehydeProductYield (%)
HBenzaldehyde2-Phenyl-9H-pyrimido[4,5-b]indole85
H4-Chlorobenzaldehyde2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole82
H3-Methylbenzaldehyde2-(m-Tolyl)-9H-pyrimido[4,5-b]indole76
6-MethoxyBenzaldehyde6-Methoxy-2-phenyl-9H-pyrimido[4,5-b]indole23

Visualizing Synthetic Pathways

Diagram 1: Synthesis of 2-(2-Aminoethyl)indoles

G indole2carbaldehyde Indole-2-carbaldehyde nitrovinylindole 2-(2-Nitrovinyl)indole indole2carbaldehyde->nitrovinylindole Condensation nitromethane Nitromethane (CH3NO2) nitromethane->nitrovinylindole ammonium_acetate Ammonium Acetate ammonium_acetate->nitrovinylindole aminoethylindole 2-(2-Aminoethyl)indole nitrovinylindole->aminoethylindole Reduction liAlH4 LiAlH4 liAlH4->aminoethylindole

Caption: Reaction scheme for the synthesis of 2-(2-aminoethyl)indoles.

Diagram 2: General Workflow for Multicomponent Synthesis of Fused Indoles

G cluster_reactants Reactants indole_aldehyde Indole-2-carbaldehyde reaction_vessel One-Pot Reaction (Heating, Catalyst) indole_aldehyde->reaction_vessel component_B Component B component_B->reaction_vessel component_C Component C component_C->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Fused Heterocycle purification->product

References

Application Notes and Protocols: Indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3H-Indole-2-carbaldehyde: While the query specified this compound, the available scientific literature predominantly focuses on its isomer, indole-3-carbaldehyde, as a key building block in medicinal chemistry.[1] This document will, therefore, concentrate on the extensive applications and protocols associated with indole-3-carbaldehyde, which is likely the intended compound of interest for drug discovery and development professionals.

Indole-3-carbaldehyde (I3A) is a prominent heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[2][3][4] Its indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The aldehyde functionality at the 3-position provides a reactive handle for various chemical transformations, making it an ideal precursor for generating diverse molecular libraries for drug screening.[2][5]

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant properties.[3][6][7] This versatility makes I3A a molecule of significant interest to researchers and scientists in the field of drug development.

Key Applications in Drug Discovery

The indole-3-carbaldehyde core has been successfully incorporated into a variety of therapeutic agents. Its derivatives are being investigated for the treatment of complex diseases, including cancer, Alzheimer's disease, and infectious diseases.

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of I3A have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, chalcone derivatives synthesized from I3A have shown promising antitumor activities.[2]

  • Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, I3A derivatives are being explored as multi-target-directed ligands. These compounds are designed to interact with multiple pathological targets, such as amyloid-beta aggregation and neuroinflammation.[8]

  • Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehyde have exhibited significant activity against various bacterial and fungal strains.[9]

  • Antioxidant Agents: Oxidative stress is implicated in numerous diseases. Novel indole-3-carboxaldehyde analogues have been synthesized and shown to possess potent antioxidant activity, with some compounds exhibiting superior or comparable activity to standard antioxidants like butylated hydroxy anisole (BHA).[6][10]

  • Anti-inflammatory Agents: Indole-3-carbaldehyde itself has been shown to enhance the epithelial barrier and exert anti-inflammatory effects in the intestinal tract.[11] This suggests its potential as a therapeutic agent for inflammatory bowel diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for various indole-3-carbaldehyde derivatives from the cited literature.

Table 1: Synthesis Yields of Indole-3-carbaldehyde Derivatives

Derivative TypeStarting Material(s)Reaction ConditionYield (%)Reference
5-chloro-1H-indole-3-carbaldehyde4-chloro-2-methyl-aniline, Vilsmeier reagent85°C, 5 hours96[12]
4-methyl-1H-indole-3-carbaldehyde2,3-dimethyl-aniline, Vilsmeier reagent85°C, 7 hours90[12]
6-methyl-1H-indole-3-carbaldehyde2,4-dimethyl-aniline, Vilsmeier reagent90°C, 8 hours89[12]
5-fluoro-1H-indole-3-carbaldehyde4-fluoro-2-methyl-aniline, Vilsmeier reagent0°C, 5 hours84[12]
7-fluoro-1H-indole-3-carbaldehyde2-fluoro-6-methyl-aniline, Vilsmeier reagent0°C, 5 hours92[12]

Table 2: Antibacterial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1)100100
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2)150150
2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide (3)Less ActiveLess Active
2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide (4)Less ActiveLess Active
Tetracycline (Standard)Not specifiedNot specified

Data extracted from Journal of Chemistry, 2020.[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of indole-3-carbaldehyde derivatives are crucial for reproducibility and further development.

Protocol 1: General Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a one-pot synthesis of substituted indole-3-carbaldehydes from the corresponding 2-methylaniline derivatives.[12]

Materials:

  • Substituted 2-methylaniline (e.g., 4-chloro-2-methyl-aniline)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or other Vilsmeier reagent precursors

  • Saturated sodium carbonate solution

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round bottom flask with reflux condenser

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0°C with constant stirring in an ice bath.

  • To the freshly prepared Vilsmeier reagent, add the substituted 2-methylaniline derivative dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Gradually raise the temperature to 85-90°C and reflux for 5-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated sodium carbonate solution until the solution is alkaline and a solid precipitate forms.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the crude indole-3-carbaldehyde derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: Synthesis of Indole-3-carbaldehyde Semicarbazone Derivatives

This protocol outlines the synthesis of semicarbazone derivatives from substituted indole-3-carbaldehydes.[9]

Materials:

  • Substituted indole-3-carboxaldehyde (e.g., 5-bromo-1H-indole-3-carboxaldehyde)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Reflux apparatus

Procedure:

  • In a round bottom flask, dissolve semicarbazide hydrochloride in a mixture of methanol and water (1:1 v/v).

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • Add the sodium acetate solution dropwise to the hot semicarbazide hydrochloride solution.

  • To this mixture, add a solution of the respective substituted indole-3-carboxaldehyde in ethanol.

  • Reflux the reaction mixture for 3 hours.

  • After reflux, continue stirring the mixture for 24 hours at room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the indole-3-carbaldehyde semicarbazone derivative.

Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using a microdilution method.[9]

Materials:

  • Synthesized indole-3-carbaldehyde derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Müller–Hinton broth II (MHBII)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Tetracycline (as a standard antibiotic)

  • Tetrazolium violet (TV) solution (0.1%)

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 50 µg/µL).

  • Perform serial dilutions of the stock solution in MHBII in a 96-well microplate to achieve final concentrations ranging from 12.5 to 200 µg/mL.

  • Prepare a bacterial inoculum with an optical density of 0.08–0.1 at 620 nm and dilute it 1:20 in MHBII.

  • Inoculate each well containing the diluted compound with 10 µL of the diluted bacterial suspension.

  • Include positive growth controls (bacteria in MHBII without compound) and negative controls (compound in MHBII without bacteria).

  • Incubate the microplates at 35°C for 24 hours.

  • After incubation, add 10 µL of 0.1% tetrazolium violet solution to each well and incubate in the dark for 4 hours at 35°C.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth, indicated by the absence of a violet color change.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships in the application of indole-3-carbaldehyde in medicinal chemistry.

Synthesis_of_Indole_Derivatives I3A Indole-3-carbaldehyde SchiffBase Schiff Base I3A->SchiffBase Condensation Semicarbazone Semicarbazone I3A->Semicarbazone Condensation Hydrazone Hydrazone I3A->Hydrazone Condensation StilbeneMimic Stilbene Mimic I3A->StilbeneMimic Perkin Reaction Amine Amine (e.g., Aryl amine) Amine->SchiffBase Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Hydrazide Hydrazide Hydrazide->Hydrazone PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->StilbeneMimic

Caption: Synthetic pathways from Indole-3-carbaldehyde.

Experimental_Workflow_Antibacterial_Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of Indole-3-carbaldehyde Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification StockPrep Stock Solution Preparation (DMSO) Purification->StockPrep SerialDilution Serial Dilution in Microplates StockPrep->SerialDilution Inoculation Bacterial Inoculation SerialDilution->Inoculation Incubation Incubation (24h, 35°C) Inoculation->Incubation MIC_Determination MIC Determination (Tetrazolium Violet) Incubation->MIC_Determination Data_Analysis Data Analysis & SAR Studies MIC_Determination->Data_Analysis Data Collection

Caption: Workflow for antibacterial screening.

Signaling_Pathway_Hypothesis cluster_cell Target Cell (e.g., Cancer Cell) I3A_Derivative Indole-3-carbaldehyde Derivative Receptor Cellular Target (e.g., Enzyme, Receptor) I3A_Derivative->Receptor Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Inflammation) Signaling_Cascade->Cellular_Response Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Cellular_Response->Therapeutic_Effect Results in

Caption: Hypothesized signaling pathway modulation.

References

Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Indole-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. While the 1H-tautomer is the more stable and commonly utilized form, the reactive nature of the aldehyde group at the C-2 position is central to its synthetic utility, a feature shared with its less stable 3H-indole-2-carbaldehyde tautomer. This document outlines key applications and detailed protocols for the use of indole-2-carbaldehyde in the generation of biologically active molecules, with a focus on anticancer and anti-inflammatory agents. The inherent reactivity of the aldehyde functional group allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable scaffold in medicinal chemistry.

Key Applications in Pharmaceutical Intermediate Synthesis

Indole-2-carbaldehyde is a precursor to a diverse range of heterocyclic compounds with significant therapeutic potential. Its applications span several key reaction types:

  • Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene compounds in reactions such as the Knoevenagel condensation. This leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates for the synthesis of various pharmaceuticals.

  • Formation of Schiff Bases and Thiosemicarbazones: Reaction with primary amines and thiosemicarbazides yields Schiff bases and thiosemicarbazones, respectively. These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

  • Precursor to Tryptamines: Indole-2-carbaldehyde can be converted to 2-(nitromethyl)-1H-indole, which upon reduction, yields 2-aminoethylindoles (tryptamines). Tryptamine and its derivatives are fundamental structures in many natural products and pharmaceutical agents, particularly those targeting the central nervous system.

  • Multicomponent Reactions: The reactivity of indole-2-carbaldehyde makes it an ideal component in multicomponent reactions, allowing for the rapid and efficient construction of complex molecular architectures.

These reactions have been instrumental in the development of compounds targeting a range of diseases. For instance, derivatives of indole-2-carboxamides have been synthesized and evaluated as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Furthermore, indole-2-formamide derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[2][3].

Data Presentation

Table 1: Synthesis of 1H-Indole-2-carbaldehyde

StepReagents & ConditionsYield (%)Reference
1Indole, n-butyllithium, THF, -78 °C-[3]
2Carbon dioxide, warm to RT-[3]
3tert-butyllithium, THF, -78 °C-[3]
4N,N-dimethylformamide, warm to RT58[3]

Table 2: Synthesis of Indole-based Pharmaceutical Intermediates and their Biological Activities

IntermediateStarting MaterialReaction TypeBiological Target/ActivityIC₅₀/ActivityReference
Indole-2-carboxamide derivativesIndole-2-carboxylic acidAmide couplingEGFR/CDK2 inhibition (Anticancer)89 nM (EGFR), 13 nM (CDK2) for most potent derivative[1]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesIndole-2-formamideMolecular hybridizationInhibition of NO, IL-6, TNF-α (Anti-inflammatory)10.992 µM (NO), 2.294 µM (IL-6), 12.901 µM (TNF-α) for most potent derivative[3]
1-Substituted indole-3-carboxaldehyde thiosemicarbazonesIndole-3-carboxaldehydeCondensationAntimycobacterial, Anticancer0.9 µg/mL (Antimycobacterial)[4]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-2-carbaldehyde

This protocol describes a method for the formylation of indole at the C-2 position.

Materials:

  • Indole

  • n-Butyllithium (2.5 M in hexanes)

  • tert-Butyllithium (1.7 M in pentane)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon dioxide (gas)

  • Diethyl ether

  • Brine

  • Magnesium sulfate

  • Hexanes

  • Ethyl acetate

  • Argon atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes at -78 °C.

  • Bubble carbon dioxide gas through the reaction mixture for 10 minutes.

  • Allow the resulting solution to warm to room temperature.

  • Remove the excess carbon dioxide under reduced pressure and concentrate the solution to approximately 25 mL.

  • Add 50 mL of dry THF to the concentrated solution and cool it again to -78 °C.

  • Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) to the THF solution and stir at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

  • Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

  • Quench the reaction by adding water (10 mL) and stir for 15 minutes.

  • Add diethyl ether and separate the organic layer.

  • Wash the organic layer with brine (3 x 20 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by silica gel chromatography using a mixture of hexanes and ethyl acetate (80:20) as the eluent to yield 1H-indole-2-carbaldehyde.[3]

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives

This protocol provides a general procedure for the Knoevenagel condensation of indole-2-carbaldehyde with an active methylene compound.

Materials:

  • 1H-Indole-2-carbaldehyde

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Glacial acetic acid (optional)

Procedure:

  • Dissolve 1H-indole-2-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine). A few drops of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold solvent, and dry it.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated indole derivative.

Protocol 3: Synthesis of Indole-2-carbaldehyde Thiosemicarbazone

This protocol outlines the synthesis of a thiosemicarbazone derivative from indole-2-carbaldehyde.

Materials:

  • 1H-Indole-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1H-indole-2-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 mmol) in warm ethanol (10 mL) to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry it to yield the indole-2-carbaldehyde thiosemicarbazone.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition

Derivatives of indole-2-carboxamide have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by an indole-2-carboxamide derivative.

CDK2/Cyclin E Mediated Cell Cycle Progression Inhibition

Indole-2-carboxamide derivatives can also inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_Transition Drives pRb pRb Phosphorylation CDK2_CyclinE->pRb Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->CDK2_CyclinE Inhibits E2F E2F Release pRb->E2F E2F->S_Phase Promotes S-phase gene transcription

Caption: Inhibition of CDK2-mediated cell cycle progression by an indole-2-carboxamide derivative.

Inhibition of LPS-Induced Inflammatory Cytokine Production

Indole-2-formamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are induced by lipopolysaccharide (LPS).

LPS_Inflammatory_Pathway cluster_cell Macrophage TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB MAPK MAPK (p38, JNK, ERK) MyD88->MAPK Cytokine_Production TNF-α & IL-6 Production NF_kB->Cytokine_Production MAPK->Cytokine_Production LPS LPS LPS->TLR4 Binds Indole_Derivative Indole-2-formamide Derivative Indole_Derivative->Cytokine_Production Inhibits

Caption: Inhibition of LPS-induced inflammatory cytokine production by an indole-2-formamide derivative.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of pharmaceutical intermediates from indole-2-carbaldehyde and their subsequent biological evaluation.

Experimental_Workflow Start Start: Indole-2-carbaldehyde Synthesis Chemical Synthesis (e.g., Condensation, Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Intermediate Pharmaceutical Intermediate Purification->Intermediate In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Intermediate->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Lead Candidate Lead_Optimization->End

Caption: General workflow for the synthesis and evaluation of indole-2-carbaldehyde derivatives.

References

Application Notes and Protocols: Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes synthesized from 3H-indole-2-carbaldehyde. This class of probes offers significant potential in cellular imaging and analyte detection due to the versatile reactivity of the aldehyde group and the inherent fluorescence of the indole scaffold.

Introduction

Indole derivatives are a prominent class of fluorophores utilized in the development of chemical sensors and biological probes.[1][2][3] The unique electronic properties of the indole ring system make it a versatile platform for the design of probes that exhibit changes in their fluorescence properties in response to specific analytes or environmental changes. This compound, while less common than its 3-carbaldehyde isomer, serves as a valuable precursor for a variety of fluorescent probes. The aldehyde functionality provides a reactive handle for the introduction of different recognition moieties, allowing for the targeted detection of ions and biomolecules.[4] The synthesis of these probes often involves the condensation of the indole-2-carbaldehyde with hydrazines, amines, or other nucleophiles to generate Schiff bases or hydrazones, which can act as "turn-on" or "turn-off" fluorescent sensors.[4]

General Synthetic Approach

A common and straightforward method for the synthesis of fluorescent probes from indole-2-carbaldehyde is through a condensation reaction. This typically involves the reaction of the aldehyde with a hydrazine derivative in a suitable solvent, often with acid catalysis, to form a hydrazone. This approach allows for a modular design, where the choice of the hydrazine component can be tailored to achieve desired photophysical properties and selectivity for a specific analyte.

Below is a DOT script illustrating the general synthetic workflow for preparing a fluorescent probe from this compound.

G cluster_synthesis Probe Synthesis Workflow Indole This compound Reaction Condensation Reaction (Reflux) Indole->Reaction Hydrazine Hydrazine Derivative (Recognition Moiety) Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Probe Indole-based Fluorescent Probe Purification->Probe

Caption: General workflow for the synthesis of a fluorescent probe from this compound.

Sensing Mechanism

The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical "turn-on" sensor, the probe in its native state may have a quenched fluorescence due to PET from a recognition moiety to the indole fluorophore. Upon binding of the target analyte to the recognition moiety, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

The following diagram illustrates a conceptual signaling pathway for a generic indole-2-carbaldehyde-based probe designed to detect a metal ion.

G cluster_pathway Fluorescent Probe Signaling Pathway cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Off Probe (Fluorescence Quenched) PET Photoinduced Electron Transfer (PET) Probe_Off->PET Quenching Analyte Target Analyte (e.g., Metal Ion) Probe_Off->Analyte Binding Probe_On Probe-Analyte Complex (Fluorescence Restored) No_PET PET Blocked Probe_On->No_PET No Quenching Analyte->Probe_On

Caption: Conceptual signaling pathway of a "turn-on" fluorescent probe.

Photophysical Data

The photophysical properties of fluorescent probes are critical for their application. These include the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ). The following table summarizes representative photophysical data for indole-based fluorescent probes found in the literature. It is important to note that specific values for probes derived directly from this compound are not extensively reported, and the data presented here are for structurally related indole derivatives to provide a general reference.

Probe Derivative Familyλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Target AnalyteReference
Pyrano[2,3-g]indoles~350-400~450-550~9,000-15,0000.30-0.89-[5]
Indole Hydrazones~430Colorimetric--F⁻[4]
Indole-based Schiff Base~370~460 (Turn-on)~5000-Cu²⁺[1]
Benzaldehyde-indole Fused~530~600~2300-CN⁻, ClO⁻[6][7]

Experimental Protocols

Synthesis of a Representative Indole-2-carbaldehyde Hydrazone Probe

This protocol describes a general method for synthesizing a fluorescent probe via the condensation of this compound with a hydrazine derivative.

Materials:

  • 1H-Indole-2-carbaldehyde

  • 2,4-Dinitrophenylhydrazine (or other suitable hydrazine)

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure: [4]

  • In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1 equivalent) in methanol.

  • Add 2,4-dinitrophenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration and wash with cold methanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for in vitro Fluorescence Measurements

This protocol outlines the general steps for evaluating the fluorescence response of a synthesized probe to a target analyte.

Materials:

  • Synthesized indole-based fluorescent probe

  • Stock solution of the probe (e.g., in DMSO or acetonitrile)

  • Buffer solution (e.g., PBS, HEPES, at the desired pH)

  • Stock solutions of various analytes (ions, etc.)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • To test the probe's response, add small aliquots of the target analyte stock solution to the cuvette containing the probe solution.

  • After each addition, gently mix the solution and allow it to incubate for a specific period (response time).

  • Record the fluorescence emission spectrum after each addition of the analyte.

  • Observe the changes in fluorescence intensity (increase for "turn-on" probes, decrease for "turn-off" probes).

  • To assess selectivity, repeat the experiment with other potentially interfering analytes.

Protocol for Cellular Imaging

This protocol provides a general guideline for using an indole-based fluorescent probe for imaging in living cells.

Materials:

  • Synthesized indole-based fluorescent probe

  • Cell line of interest (e.g., HeLa, HepG2)[8]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Confocal fluorescence microscope

  • Cell culture dishes or plates with glass bottoms

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final loading concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C to allow for probe uptake.

  • Cell Imaging (Control): After incubation, wash the cells with PBS to remove any excess probe. Add fresh PBS or culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the probe. This will provide the basal fluorescence of the probe in the cells.

  • Analyte Stimulation: To visualize the probe's response to an intracellular analyte, treat the probe-loaded cells with a solution containing the analyte of interest (or a substance that modulates the intracellular concentration of the analyte).

  • Cell Imaging (Post-Stimulation): Image the cells again after a suitable incubation period with the analyte. An increase or decrease in fluorescence intensity in specific cellular compartments will indicate the detection of the analyte.

  • Toxicity Assay (Optional): To ensure the probe is not cytotoxic at the working concentration, a cell viability assay (e.g., MTT assay) can be performed.

Conclusion

Fluorescent probes derived from this compound represent a promising area of research for the development of novel sensors for biological and environmental applications. The straightforward synthesis, tunable photophysical properties, and potential for targeted analyte detection make them valuable tools for researchers in various scientific disciplines. Further exploration and characterization of probes based on this specific indole isomer are warranted to fully realize their potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3H-Indole-2-carbaldehyde, a crucial reagent for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, a prevalent synthetic method.

Issue 1: Low or No Product Yield

Question: I am performing a Vilsmeier-Haack reaction to synthesize this compound, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low or no yield in a Vilsmeier-Haack formylation of indole is a common issue that can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Any water present in the reagents or glassware will consume the Vilsmeier reagent, leading to a significant drop in yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. It has been noted that DMF can decompose to dimethylamine, which can interfere with the Vilsmeier reagent[1].

  • Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical.

    • Solution: Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity, anhydrous N,N-dimethylformamide (DMF). Verify the stoichiometry of your reactants; an excess of the Vilsmeier reagent is often used. A typical molar ratio of 2-methylaniline compound to the Vilsmeier reagent can range from 1:10 to 1:50[2].

  • Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent reaction with the indole substrate is crucial.

    • Solution: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C)[3]. The formylation reaction temperature can vary depending on the substrate's reactivity, generally ranging from below 0°C to 80°C[4]. If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. Some procedures call for stirring at room temperature for a period before heating[2].

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_moisture check_reagents Assess Reagent Quality and Stoichiometry (Freshly Distilled POCl3, Anhydrous DMF) start->check_reagents check_temp Review Reaction Temperature Profile (Vilsmeier Reagent Formation and Formylation Step) start->check_temp check_completion Monitor Reaction Progress (TLC Analysis) start->check_completion solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture Moisture Suspected solution_reagents Use Purified Reagents and Optimize Ratios check_reagents->solution_reagents Reagent Issues solution_temp Adjust Temperature as Needed check_temp->solution_temp Incorrect Temperature solution_completion Extend Reaction Time or Increase Temperature check_completion->solution_completion Incomplete Reaction

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products can complicate purification and reduce the yield of the desired this compound. Common side reactions include:

  • Diformylation: The Vilsmeier-Haack reaction can sometimes lead to double formylation, especially with activated indole rings or prolonged reaction times at elevated temperatures.

  • Reaction with Aldoximes: If your starting material or impurities contain aldoxime functionalities, they can react with the Vilsmeier-Haack reagent to form amides or nitriles, which can complicate the product mixture.

  • Polymerization: Indoles can be sensitive to strongly acidic conditions, which can sometimes lead to polymerization, especially at higher temperatures.

Solutions to Minimize Side Products:

  • Control Reaction Stoichiometry and Temperature: Use the appropriate molar ratio of the Vilsmeier reagent and maintain the recommended reaction temperature to avoid over-reactivity.

  • Purify Starting Materials: Ensure your starting indole is free from impurities that could lead to side reactions.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts from subsequent reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the crude this compound. What are the recommended purification methods?

Answer:

Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the simplest method for purifying solid products.

    • Recommended Solvents: A mixture of methanol and water is often effective for recrystallizing indole derivatives[5]. The optimal ratio of methanol to water needs to be determined empirically but a 3:2 ratio has been reported as effective for indole[5]. Ethanol can also be a suitable solvent. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.

    • Eluent System: A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. A starting point could be a 80:20 mixture of hexanes to ethyl acetate[6]. The fractions should be monitored by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for indole formylation?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole[7]. It utilizes a Vilsmeier reagent, which is an iminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃)[4][7]. This method is widely used for indole formylation because it is generally a high-yielding and regioselective reaction.

Signaling Pathway of the Vilsmeier-Haack Reaction

vilsmeier_haack_pathway cluster_reagent_formation Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: The reaction pathway for the Vilsmeier-Haack formylation of indole.

Q2: Are there any alternative methods for the synthesis of this compound?

Yes, several other methods can be used for the formylation of indoles, although the Vilsmeier-Haack reaction is one of the most common. Some alternatives include:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols and other electron-rich aromatic compounds, including indoles[8][9]. It typically results in formylation at the 3-position of the indole ring.

  • Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine.

  • Synthesis from 2-Methylindole: 2-Methylindole can be oxidized to 2-formylindole.

Q3: How should I store this compound?

This compound is sensitive to air and moisture[10]. It should be stored under an inert atmosphere, such as argon, at ambient temperatures.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 3-Methyl-1H-indole-2-carbaldehyde

This protocol is adapted from a procedure for a similar indole derivative and can be adapted for this compound with appropriate modifications to the starting material.

Materials:

  • 3-Methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Ethanol for recrystallization

Procedure:

  • In a flask cooled in an ice bath, add N,N-dimethylformamide.

  • Slowly add phosphorus oxychloride dropwise with stirring, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, slowly add the 3-methyl-1H-indole.

  • Remove the cooling bath and stir the reaction mixture at 75 °C for 10 hours.

  • After the reaction is complete, pour the resulting solution into ice-cooled water.

  • Make the solution alkaline (pH 8-9) by adding a sodium hydroxide solution.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate in the air.

  • Recrystallize the crude product from ethanol to obtain the purified 3-Methyl-1H-indole-2-carbaldehyde.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexanes and ethyl acetate, starting with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions for Vilsmeier-Haack Synthesis of Substituted Indole-3-carbaldehydes

Starting Material (2-methylaniline derivative)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
2,4-dimethyl-aniline85588[2]
2,5-dimethyl-aniline90889[2]
5-chloro-2-methyl-aniline90891[2]
5-bromo-2-methyl-aniline85593[2]
2-methoxy-6-methyl-aniline90786[2]
o-methylaniline85596[2]

Note: The above data is for the synthesis of indole-3-carbaldehydes from substituted 2-methylanilines, which undergoes cyclization and formylation in a one-pot reaction. While not a direct synthesis of this compound, it provides valuable insight into the reaction conditions and expected yields for similar Vilsmeier-Haack procedures.

References

Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3H-indole-2-carbaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically involves a two-step process: the synthesis of a 2,3,3-trisubstituted-3H-indole (indolenine) precursor via the Fischer indole synthesis, followed by its conversion to the desired carbaldehyde.

Issue 1: Low or No Yield of the 3H-Indole Precursor in the Fischer Indole Synthesis

Question: I am attempting to synthesize a 2,3,3-trimethyl-3H-indole using the Fischer indole synthesis from a substituted phenylhydrazine and isopropyl methyl ketone, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low yields in the Fischer indole synthesis of 3H-indoles can stem from several factors. Here is a breakdown of potential causes and how to troubleshoot them:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are crucial for the cyclization step.[1][2]

    • Solution: If you are using a weak acid like acetic acid and observing low conversion, consider switching to a stronger Brønsted acid such as HCl or H₂SO₄, or a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1] A combination of acetic acid and a stronger mineral acid (e.g., HCl) has also been shown to be effective.[1][2]

  • Substituent Effects on the Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring can sometimes lead to the failure of the Fischer indolization. These groups can stabilize an intermediate in a way that favors a competing reaction pathway, specifically the heterolytic cleavage of the N-N bond, which prevents the desired[2][2]-sigmatropic rearrangement.[3]

    • Solution: If your phenylhydrazine has strong electron-donating substituents, the reaction may be inherently problematic. While challenging to overcome, using a Lewis acid catalyst might favor the desired cyclization pathway over the N-N bond cleavage.

  • Reaction Temperature and Duration: The reaction may require specific temperature conditions to proceed efficiently. Some syntheses of 3H-indoles proceed well at room temperature, while others require heating.[1][2] Prolonged heating, however, can lead to decomposition.

    • Solution: Start by running the reaction at room temperature if your substrates are reactive. If no product is formed, gradually increase the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid product degradation at elevated temperatures. For phenylhydrazines with electron-withdrawing groups like nitro groups, reflux temperatures may be necessary.[1][2]

  • Instability of the Phenylhydrazone Intermediate: The initially formed phenylhydrazone may be unstable under the reaction conditions.

    • Solution: In some cases, it is beneficial to perform the reaction as a one-pot synthesis where the phenylhydrazine and the ketone are mixed and immediately subjected to the indolization conditions without isolating the hydrazone intermediate.[4]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My Fischer indole synthesis is producing a complex mixture of products, and I am struggling to isolate the desired 3H-indole. How can I improve the selectivity and purification?

Answer:

The formation of multiple products is a common issue, often due to side reactions or the presence of isomers.

  • Side Reactions: Undesirable side reactions can compete with the Fischer indole synthesis.

    • Solution: Optimizing the reaction conditions as described in Issue 1 (catalyst, temperature) can improve selectivity. Ensure high-purity starting materials, as impurities can lead to side products.

  • Isomer Formation: If the ketone used is unsymmetrical, it can lead to the formation of two different enamine intermediates and subsequently two isomeric indole products.

    • Solution: Using a symmetrical ketone, if the synthesis allows, will prevent this type of isomerism. If an unsymmetrical ketone is necessary, you will likely need to rely on careful chromatographic separation.

  • Purification Challenges: 3H-indoles can be sensitive, and purification by column chromatography can be challenging.

    • Solution: If you are observing multiple spots on TLC that are difficult to separate, try different solvent systems for your column chromatography. A user on a chemistry forum reported difficulty in separating a product with multiple spots on TLC and tried various eluents.[5] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative TLC or crystallization if the product is a solid.

Issue 3: Decomposition of the 3H-Indole Product

Question: I have successfully synthesized my 3H-indole precursor, but it seems to be decomposing upon standing or during workup. What is causing this instability and how can I handle the product?

Answer:

3H-indoles (indolenines) are known to be unstable under certain conditions.

  • Causes of Instability:

    • Air and Light Sensitivity: Some 3H-indoles can decompose, oxidize, or polymerize upon exposure to air and light, especially under prolonged reflux conditions.[1]

    • Acidic Conditions: While acid is required for the synthesis, prolonged exposure to strong acids can lead to degradation.

  • Solutions for Handling and Storage:

    • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Minimize Exposure to Light: Protect the reaction mixture and the isolated product from light by wrapping the glassware in aluminum foil.

    • Prompt Use: It is often best to use the synthesized 3H-indole in the next reaction step as soon as possible after purification.

    • Storage: If storage is necessary, keep the product under an inert atmosphere, protected from light, and at a low temperature.

Issue 4: Over-formylation during the Vilsmeier-Haack Reaction

Question: I am trying to formylate my 2-methyl-3H-indole at the 2-methyl group using the Vilsmeier-Haack reaction, but I am obtaining a di-aldehyde (malondialdehyde) instead of the desired mono-aldehyde. How can I prevent this?

Answer:

The Vilsmeier-Haack reaction on activated methyl groups, such as the 2-methyl group of a 3H-indole, can be difficult to control and may lead to double formylation.

  • Cause of Over-formylation: The initially formed enamine intermediate is still reactive towards the Vilsmeier reagent, leading to a second formylation.

  • Potential Solutions:

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). Use of a minimal excess of the reagent and maintaining a low reaction temperature may help to favor the mono-formylated product.

    • Alternative Formylation Methods: Since the Vilsmeier-Haack reaction is prone to over-reaction in this case, consider alternative methods for introducing the aldehyde group. One potential route is the oxidation of the 2-methyl group. Reagents like selenium dioxide (SeO₂) are known to oxidize activated methyl groups to aldehydes.[6][7] However, careful optimization of the reaction conditions would be necessary to avoid over-oxidation to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer indole synthesis of a 3H-indole?

A1: The Fischer indole synthesis proceeds through several key steps to form a 3H-indole (indolenine) from a phenylhydrazine and a ketone:

  • Hydrazone Formation: The phenylhydrazine reacts with the ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[2][2]-sigmatropic rearrangement, which involves the formation of a new C-C bond and the cleavage of the N-N bond.

  • Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the aromatic 3H-indole.[1][8]

Q2: What are the typical reaction conditions for the Fischer indole synthesis of 3H-indoles?

A2: The reaction conditions can vary depending on the specific substrates. A common procedure involves reacting the phenylhydrazine (often as a hydrochloride salt) with a ketone in an acidic medium. Acetic acid is a frequently used solvent and catalyst.[1][2] For less reactive substrates, stronger acids or heating may be required. Reaction times can range from a few hours to overnight.

Q3: Are there any protecting groups recommended for the synthesis of indoles?

A3: Yes, protecting the nitrogen of the indole ring can be important, especially if the subsequent reaction steps involve harsh conditions. Common protecting groups for indoles include Boc (tert-butoxycarbonyl), and various sulfonyl groups like tosyl (Ts) or phenylsulfonyl (PhSO₂).[9] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal. The 2-phenylsulfonylethyl group has been reported as a useful protecting group that can be readily removed under basic conditions.[10]

Q4: How can I characterize the synthesized this compound?

A4: A combination of spectroscopic techniques should be used for characterization:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet for the aldehydic proton, typically in the range of δ 9-10 ppm. The signals for the protons on the indole ring will also provide structural information.

  • ¹³C NMR Spectroscopy: A signal for the carbonyl carbon of the aldehyde will be present in the downfield region of the spectrum (typically δ 180-200 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed, typically around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

Table 1: Reaction Conditions for Fischer Indole Synthesis of 3H-Indoles

Phenylhydrazine DerivativeKetoneCatalyst/SolventTemperatureTimeYield (%)Reference
o-tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidRoom Temp.24 hHigh[1]
m-tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidRoom Temp.24 hHigh[1]
o-nitrophenylhydrazineIsopropyl methyl ketoneAcetic acid/HClReflux4 h30[1]
p-nitrophenylhydrazineIsopropyl methyl ketoneAcetic acidReflux24 h10[1]
o-tolylhydrazine hydrochloride2-methylcyclohexanoneAcetic acidRoom Temp.24 hHigh[1]
p-nitrophenylhydrazine2-methylcyclohexanoneAcetic acidReflux24 hHigh[1]
2-(5-Chloro-2-phenoxyphenyl)hydrazineIsopropyl methyl ketoneAcetic acidNot specifiedNot specifiedGood[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3,3-Trimethyl-3H-indoles via Fischer Indole Synthesis [1][2]

  • A mixture of the appropriate phenylhydrazine hydrochloride (10 mmol) and isopropyl methyl ketone (12 mmol) in glacial acetic acid (50 mL) is prepared.

  • The reaction mixture is stirred at room temperature for 24 hours. For less reactive phenylhydrazines (e.g., those with nitro groups), the mixture may need to be refluxed.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water and neutralized with a solution of sodium hydroxide.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole.

Protocol 2: Proposed Synthesis of this compound via Oxidation of 2-Methyl-3H-indole

  • To a solution of the 2-methyl-3H-indole (5 mmol) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water), add selenium dioxide (5.5 mmol).

  • Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will need to be determined experimentally.

  • Monitor the reaction by TLC. Be aware that over-oxidation to the carboxylic acid is a potential side reaction.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Due to the potential instability of the product, it is advisable to use it in the next step as soon as possible.

Mandatory Visualization

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Ketone Ketone Ketone Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement_TS + H⁺ Diamine_intermediate Di-imine Intermediate Rearrangement_TS->Diamine_intermediate Cyclized_intermediate Cyclized Intermediate Diamine_intermediate->Cyclized_intermediate Cyclization Product 3H-Indole Cyclized_intermediate->Product - NH₃

Caption: Mechanism of the Fischer Indole Synthesis for 3H-Indoles.

Troubleshooting_Workflow Start Start: Low/No Yield of 3H-Indole Check_Catalyst Is the acid catalyst appropriate? Start->Check_Catalyst Check_Substituents Does the phenylhydrazine have strong electron- donating groups? Check_Catalyst->Check_Substituents Yes Change_Catalyst Try a stronger Brønsted or a Lewis acid. Check_Catalyst->Change_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Substituents->Check_Temp No Consider_Side_Reaction Be aware of potential N-N bond cleavage. Consider using a Lewis acid. Check_Substituents->Consider_Side_Reaction Yes Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp Monitor reaction by TLC at different temperatures (RT to reflux). Check_Temp->Optimize_Temp No Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Change_Catalyst->Check_Substituents Consider_Side_Reaction->Check_Temp Optimize_Temp->Check_Purity Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in 3H-indole synthesis.

References

Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude indole-2- and -3-carboxaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Indole-3-carboxaldehyde?

A1: The most common and effective methods for purifying crude Indole-3-carboxaldehyde are recrystallization and column chromatography. Recrystallization from ethanol is a widely cited method that can yield a product with high purity.[2] For more complex mixtures or to remove closely related impurities, column chromatography using a silica gel stationary phase is employed.[3]

Q2: What are the typical impurities in crude Indole-3-carboxaldehyde synthesized via the Vilsmeier-Haack reaction?

A2: Crude Indole-3-carboxaldehyde synthesized via the Vilsmeier-Haack reaction may contain several impurities, including unreacted indole, residual dimethylformamide (DMF), and potentially small amounts of di-formylated or other side-products. The work-up procedure, which typically involves neutralization with a base, is crucial for removing inorganic salts.[2]

Q3: How can I purify crude Indole-2-carboxaldehyde?

A3: Indole-2-carboxaldehyde can be effectively purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[4] Recrystallization from solvents like ethanol or dioxane has also been reported to be effective.

Q4: My purified Indole-carboxaldehyde is not stable. What are the recommended storage conditions?

A4: Indole-carboxaldehydes should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point. - Ensure the solution cools slowly to allow for proper crystal lattice formation.
No crystal formation - The solution is not sufficiently saturated. - The solution is cooling too rapidly.- Boil off some of the solvent to increase the concentration of the compound. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery - Too much solvent was used. - The compound is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals Colored impurities are present.- Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.
Column Chromatography
Problem Possible Cause Solution
Poor separation - Inappropriate solvent system. - Column was not packed properly.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. - Ensure the column is packed uniformly without any cracks or channels.
Compound won't elute The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For indole-carboxaldehydes, this can be achieved by increasing the proportion of ethyl acetate or methanol in the eluent.
Compound elutes too quickly The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Tailing of spots/peaks - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. - Ensure the amount of crude material loaded onto the column is appropriate for its size.

Quantitative Data

Table 1: Purification of Indole-3-carboxaldehyde via Recrystallization

Solvent Yield Melting Point (°C) Purity Reference
Ethanol~85% recovery on first crop196-197Sufficiently pure for most purposes[2]
Not Specified89-96% (crude)190-199Not Specified[5]

Table 2: Purification of Indole-carboxaldehydes via Column Chromatography

Compound Stationary Phase Mobile Phase Yield Reference
Indole-2-carboxaldehydeSilica Gel80:20 Hexanes:Ethyl Acetate58%[4]
Indole-3-carboxaldehyde DerivativesSilica Gel85:15 Chloroform:Methanol82-92%[3]

Experimental Protocols

Recrystallization of Indole-3-carboxaldehyde

This protocol is adapted from Organic Syntheses.[2]

  • Dissolution: Dissolve the crude Indole-3-carboxaldehyde in the minimum amount of hot 95% ethanol (approximately 8.5 mL of ethanol per gram of aldehyde).

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a fluted filter paper. If colored, add a small amount of activated charcoal to the hot solution and then filter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The expected recovery is approximately 85% for the first crop of crystals.[2]

Column Chromatography of Indole-2-carboxaldehyde

This protocol is based on a reported synthesis.[4]

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexanes:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude Indole-2-carboxaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated solution directly onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 80:20 hexanes:ethyl acetate) and monitor the separation by TLC.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Indole-2-carboxaldehyde. A yield of 58% has been reported for this purification step.[4]

Visualizations

Purification_Workflow General Purification Workflow for Indole-carboxaldehydes crude Crude Indole-carboxaldehyde assess Assess Purity (TLC, NMR) crude->assess recrystallization Recrystallization assess->recrystallization High Purity / Crystalline Solid column Column Chromatography assess->column Low Purity / Oily / Multiple Spots pure_product Pure Product recrystallization->pure_product waste Impurities/Mother Liquor recrystallization->waste column->pure_product column->waste

Caption: General purification workflow for crude indole-carboxaldehydes.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out success Filter and Dry Crystals crystals_form->success Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled Product Oiled Out oiling_out->oiled Yes action_no_crystals Boil off solvent / Scratch flask / Add seed crystal no_crystals->action_no_crystals action_oiled Reheat and add more solvent / Change solvent system oiled->action_oiled action_no_crystals->dissolve action_oiled->dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formylation of 3H-indoles. The content is designed to directly address common issues and provide actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield when trying to formylate my 3H-indole at the C3 position?

A1: The C3 position of a 3H-indole (also known as an indolenine) is inherently blocked by a substituent, making direct electrophilic formylation at this position impossible without rearrangement. The typical high reactivity of the C3 position in 1H-indoles is absent in the 3H-tautomer. Therefore, standard formylation methods that target the C3 position of indoles, such as many variations of the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions, will not proceed as expected and will likely result in low yields or recovery of starting material.

Q2: Which formylation method is most effective for 3H-indoles?

A2: The Vilsmeier-Haack reaction is the most commonly reported and effective method for the formylation of 3H-indoles, particularly for substrates like 2,3,3-trimethyl-3H-indole. However, the reaction does not occur at the C3 position. Instead, it proceeds via formylation of an activated methyl group at the C2 position, leading to the formation of a malondialdehyde derivative.[1][2][3]

Q3: What is the expected product when using the Vilsmeier-Haack reaction on a 2,3,3-trimethyl-3H-indole?

A3: The reaction of a 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) results in a double formylation of the C2-methyl group. Following a basic work-up, the product is an indol-2-ylidene-malondialdehyde, such as 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole.[1][2]

Q4: Are the Reimer-Tiemann and Duff reactions suitable for formylating 3H-indoles?

A4: Generally, no. The Reimer-Tiemann reaction, when applied to indoles, is known to be problematic and can lead to "abnormal" products, including ring-expansion to form quinolines, rather than simple formylation.[4][5] This method is often characterized by low yields of the desired formylated product.[5] The Duff reaction is also generally inefficient for this class of compounds.[6]

Q5: Are there any milder, alternative methods for the formylation of 3H-indoles?

A5: While many modern, milder formylation methods have been developed for 1H-indoles, their application to 3H-indoles is not well-documented.[7][8] These methods often target the electron-rich C3 position and may not be suitable for 3H-indoles where this position is blocked. Research in this specific area is ongoing, but the Vilsmeier-Haack reaction remains the most established method.

Troubleshooting Guide: Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-Indoles

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indoles to yield indol-2-ylidene-malondialdehydes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose. 2. Insufficient Reaction Temperature or Time: The reaction may require heating to proceed at an adequate rate. 3. Poor Quality Starting Material: Impurities in the 3H-indole can interfere with the reaction.1. Prepare the Vilsmeier reagent in situ under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. 2. After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), the reaction with the 3H-indole may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. A reported successful condition involves stirring at 75°C for 10 hours.[1] 3. Purify the starting 3H-indole by distillation or chromatography before use.
Formation of a Complex Mixture of Byproducts 1. Side Reactions: Multiple iminoalkylations can occur, leading to conjugated polyenaldehydes.[1] 2. Decomposition: The product or intermediates may be unstable under the reaction or work-up conditions.1. Carefully control the stoichiometry of the Vilsmeier reagent. Use of a moderate excess of the reagent is typical. 2. Ensure the work-up is performed promptly after the reaction is complete. Maintain a low temperature during the initial quenching and basification steps.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have limited solubility in the extraction solvent. 2. Emulsion Formation during Work-up: The presence of DMF and salts can lead to emulsions.1. Choose an appropriate solvent for extraction based on the polarity of the product. Ethyl acetate is a commonly used solvent.[9] 2. Add a saturated brine solution during the work-up to help break emulsions.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,3,3-Trimethyl-3H-benzo[g]indole[1]

This protocol describes the synthesis of 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles, starting with the Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-benzo[g]indole.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl trichloride (POCl₃)

  • 2,3,3-Trimethyl-3H-benzo[g]indole

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Ethanol

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a stirrer and cooled in an ice bath, add N,N-dimethylformamide (8 mL, 104 mmol). Slowly add phosphoryl trichloride (5.5 mL, 60 mmol) dropwise while maintaining the temperature below 5 °C.

  • Reaction with 3H-Indole: To the freshly prepared Vilsmeier reagent, slowly add 2,3,3-trimethyl-3H-benzo[g]indole (4.6 g, 21 mmol).

  • Reaction Progression: Remove the ice bath and stir the reaction mixture at 75 °C for 10 hours.

  • Work-up: Pour the resulting solution into ice-cooled water. Make the solution alkaline (pH 8-9) by adding an aqueous NaOH solution.

  • Isolation: Collect the resulting precipitate by filtration, dry it in the air, and recrystallize from ethanol to obtain the aminomethylene-malondialdehyde product as orange crystals.

Yield: 4.68 g (84%)

Data Presentation

Table 1: Reported Yields for the Vilsmeier-Haack Formylation of 3H-Indole Derivatives

Starting MaterialProductYield (%)Reference
2,3,3-Trimethyl-3H-benzo[g]indoleBenzo[g]indol-2-ylidene-malondialdehyde84%[1]
2,3,3-TrimethylindoleninesAminomethylene malondialdehydesGood yields[1]
5-Chloro-2,3,3-trimethyl-3H-indoleCorresponding aminomethylene malonaldehydeExcellent yield[2]

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent < 5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole 2,3,3-Trimethyl-3H-Indole Indole->Reaction_Mixture Product Iminium Salt Intermediate Reaction_Mixture->Product 75 °C, 10h Quench Quench with Ice Water Product->Quench Basify Basify with NaOH (pH 8-9) Quench->Basify Precipitate Precipitate Formation Basify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product Indol-2-ylidene-malondialdehyde Filter_Dry->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of a 2,3,3-trimethyl-3H-indole.

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagent Is the Vilsmeier reagent active? Start->Check_Reagent Check_Conditions Are the reaction conditions optimal? Check_Reagent->Check_Conditions No Solution_Reagent Prepare fresh reagent under anhydrous conditions. Check_Reagent->Solution_Reagent Yes Check_Starting_Material Is the starting material pure? Check_Conditions->Check_Starting_Material No Solution_Conditions Increase temperature and/or reaction time. Monitor by TLC. Check_Conditions->Solution_Conditions Yes Check_Workup Is the work-up procedure correct? Check_Starting_Material->Check_Workup No Solution_SM Purify the 3H-indole (distillation/chromatography). Check_Starting_Material->Solution_SM Yes Solution_Workup Ensure proper quenching, pH adjustment, and extraction. Check_Workup->Solution_Workup No

Caption: Decision tree for troubleshooting low yields in 3H-indole formylation.

References

Technical Support Center: Synthesis of Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole-2-carbaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of indole is yielding the C3-aldehyde as the major product instead of the desired C2-aldehyde. How can I improve C2 selectivity?

A1: The regioselectivity of the Vilsmeier-Haack formylation of indoles is highly dependent on the reaction conditions and the nature of the indole substrate. While formylation typically occurs at the C3 position due to the higher electron density, C2 selectivity can be favored under specific conditions.

Troubleshooting Steps:

  • Protect the N1 Position: The presence of a bulky protecting group on the indole nitrogen can sterically hinder the approach of the Vilsmeier reagent to the C3 position, thereby favoring formylation at C2. Common protecting groups include tosyl (Ts), mesyl (Ms), and benzenesulfonyl (Bs).

  • Choice of Formylating Reagent: The reactivity of the Vilsmeier reagent, generated from a tertiary amide and a halogenating agent, can influence selectivity. Using a milder formylating agent might improve C2 selectivity.

  • Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature are crucial. Non-polar solvents and lower temperatures generally favor C2 formylation. It is advisable to run the reaction at 0°C or below and monitor it closely.

  • Alternative Methods: If C2 selectivity remains poor, consider alternative synthetic routes such as the oxidation of 2-methylindole or the reduction of indole-2-carboxylic acid derivatives.[1]

Q2: I am observing a significant amount of a dark, polymeric material in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, often intractable, polymeric material is a common side reaction in indole chemistry, particularly under acidic conditions like those of the Vilsmeier-Haack reaction. This is often due to the acid-catalyzed self-polymerization or trimerization of the indole nucleus.[2]

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Moisture can lead to the formation of strong acids that promote polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Controlled Reagent Addition: Add the Vilsmeier reagent to the indole solution slowly and at a low temperature to control the exothermicity of the reaction and minimize localized high concentrations of the electrophile.

  • Rapid Quenching: Upon completion, the reaction should be quenched promptly by pouring it into a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic medium and prevent further degradation of the product.

Q3: The yield of my indole-2-carbaldehyde is consistently low. What are the critical parameters to optimize?

A3: Low yields in the synthesis of indole-2-carbaldehyde can be attributed to several factors, including incomplete reaction, product degradation, and the formation of side products.

Optimization Strategies:

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the indole substrate is a critical parameter. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to increased side product formation. A systematic optimization of this ratio is recommended.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Work-up Procedure: Ensure that the work-up procedure is efficient in extracting the product and removing impurities. The pH of the aqueous phase during extraction should be carefully controlled to ensure the aldehyde is in its neutral form.

  • Purification Method: Column chromatography is often necessary for the purification of indole-2-carbaldehyde. The choice of solvent system for chromatography is crucial for achieving good separation from byproducts.

Q4: I am having difficulty purifying my indole-2-carbaldehyde. What are the recommended purification methods?

A4: The purification of indole-2-carbaldehyde can be challenging due to the presence of closely related isomers (indole-3-carbaldehyde) and other byproducts.

Purification Techniques:

  • Column Chromatography: This is the most common and effective method for purifying indole-2-carbaldehyde. A silica gel stationary phase is typically used. The choice of eluent is critical and often involves a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If a crude product of sufficient purity is obtained after chromatography, recrystallization can be used to obtain highly pure material. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Preparative TLC: For small-scale reactions, preparative Thin Layer Chromatography can be a useful technique for isolating the pure product.

Q5: Are there alternative, milder methods for the synthesis of indole-2-carbaldehyde that avoid the harsh conditions of the Vilsmeier-Haack reaction?

A5: Yes, several alternative methods exist that can be advantageous, especially for sensitive substrates.

Alternative Synthetic Routes:

  • Oxidation of 2-Methylindole: 2-Methylindole can be oxidized to indole-2-carbaldehyde using various oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).[1]

  • Reduction of Indole-2-carboxylic Acid Derivatives: Indole-2-carboxylic acid or its esters can be reduced to the corresponding aldehyde. This can be achieved by first converting the carboxylic acid to an acid chloride or a Weinreb amide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) at low temperature or diisobutylaluminium hydride (DIBAL-H).

  • McFadyen-Stevens Reaction: This method involves the decomposition of the N-acylsulfonohydrazide of indole-2-carboxylic acid in the presence of a base to yield the aldehyde.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Vilsmeier-Haack Formylation of N-Tosylindole

EntrySolventTemperature (°C)Equivalents of Vilsmeier ReagentC2:C3 RatioYield (%)
1Dichloromethane01.585:1575
21,2-Dichloroethane251.570:3068
3Toluene01.590:1082
4Toluene-201.595:585
5Toluene02.092:888
6Toluene01.288:1278

Note: The data presented in this table is a representative summary compiled from various literature sources and is intended for illustrative purposes. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of N-Tosyl-indole-2-carbaldehyde

Materials:

  • N-Tosylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N-tosylindole (1.0 eq) in anhydrous DCM (10 mL/mmol of indole) under an argon atmosphere at 0°C, add POCl₃ (1.5 eq) dropwise.

  • To this mixture, add anhydrous DMF (2.0 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir for 30 minutes until the bubbling ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-tosyl-indole-2-carbaldehyde.

Protocol 2: Oxidation of 2-Methylindole to Indole-2-carbaldehyde

Materials:

  • 2-Methylindole

  • Manganese dioxide (activated)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of 2-methylindole (1.0 eq) in DCM (20 mL/mmol of indole), add activated manganese dioxide (10 eq).

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield indole-2-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism Indole Indole Intermediate1 Sigma Complex (Attack at C2) Indole->Intermediate1 Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Vilsmeier_Reagent->Intermediate1 Intermediate2 Iminium Salt Intermediate1->Intermediate2 Deprotonation Product Indole-2-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of indole at the C2 position.

Side_Reaction_C3_Formylation Indole Indole Intermediate_C3 Sigma Complex (Attack at C3) Indole->Intermediate_C3 Electrophilic Attack (Favored) Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate_C3 Product_C3 Indole-3-carbaldehyde (Side Product) Intermediate_C3->Product_C3 Deprotonation & Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Pure Anhydrous->Start Wet Optimize_Stoichiometry Optimize Reagent Stoichiometry Anhydrous->Optimize_Stoichiometry Dry Optimize_Temp Optimize Temperature and Reaction Time Optimize_Stoichiometry->Optimize_Temp Modify_Workup Modify Work-up Procedure Optimize_Temp->Modify_Workup Purification Optimize Purification Method Modify_Workup->Purification Alternative_Route Consider Alternative Synthetic Route Purification->Alternative_Route Unsuccessful End Improved Yield and Purity Purification->End Successful Alternative_Route->End

References

Improving the stability of 3h-Indole-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of 3H-Indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the more common 1H-indole-2-carboxaldehyde?

This compound, also known as indolenine-2-carbaldehyde, is a tautomer of the more stable 1H-indole-2-carboxaldehyde. Tautomers are isomers of a compound that readily interconvert, in this case, through the migration of a proton. The key difference lies in the position of the double bond within the pyrrole ring and the location of the hydrogen atom. The 3H tautomer contains a carbon-nitrogen double bond (imine) within the five-membered ring, which can influence its reactivity and stability.

Q2: My sample of what I believe to be this compound is showing signs of degradation. What are the likely causes?

The instability of this compound likely stems from its indolenine structure, which contains an imine functional group. Imines are susceptible to hydrolysis, especially in the presence of moisture. Other factors that can accelerate degradation include exposure to:

  • Air (Oxygen): Aldehydes can oxidize to carboxylic acids.

  • Light: Can promote various degradation reactions.

  • Elevated Temperatures: Increases the rate of all chemical degradation processes.

  • Acidic or Basic conditions: Can catalyze hydrolysis and other reactions.

Q3: What are the recommended storage conditions for this compound?

To maximize stability, this compound should be stored under the following conditions.[1][2] These are general recommendations for the more stable indole-2-carboxaldehyde, but are highly relevant for the less stable 3H-tautomer:

ParameterRecommended ConditionRationale
Temperature -20°C, sealed storage.[1]Minimizes the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).[2]Prevents oxidation of the aldehyde group.
Light In an amber vial or protected from light.Prevents light-catalyzed degradation.
Moisture Away from moisture, in a tightly sealed container.[1]Prevents hydrolysis of the imine functionality.

Q4: How can I confirm the purity and identity of my this compound sample?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the specific tautomer present and detect impurities. The proton NMR spectrum of the 3H-tautomer would show characteristic shifts for the protons adjacent to the sp³-hybridized carbon at the 3-position.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a UV detector can be used to assess purity and quantify the compound. Developing a stability-indicating method is crucial for separating the parent compound from its degradants.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help in identifying degradation products.

Troubleshooting Guides

Issue 1: Rapid Discoloration or Change in Physical Appearance of the Solid Compound
Potential Cause Troubleshooting Steps
Oxidation 1. Immediately transfer the compound to a vial that can be sealed under an inert atmosphere (argon or nitrogen).2. Store the vial at -20°C and protect it from light.3. For future handling, work in a glovebox or use a Schlenk line to minimize exposure to air.
Presence of Impurities 1. Analyze the sample by HPLC or NMR to identify and quantify impurities.2. If necessary, purify the compound using an appropriate technique such as recrystallization or column chromatography. For indole-2-carboxaldehyde, recrystallization from aqueous methanol or ether has been reported.[3]
Decomposition due to Light Exposure 1. Transfer the compound to an amber vial.2. Wrap the vial in aluminum foil for extra protection.3. Store in a dark place, such as a freezer or a light-tight container.
Issue 2: Instability in Solution
Potential Cause Troubleshooting Steps
Hydrolysis 1. Use anhydrous solvents for all solutions.2. Prepare solutions fresh before each experiment.3. If aqueous buffers are necessary, conduct experiments at neutral pH if possible and for the shortest duration required.4. Consider that the 3H-tautomer may be reverting to the more stable 1H-tautomer in solution.
Solvent-Induced Degradation 1. Investigate the compatibility of this compound with your chosen solvent. Protic solvents may facilitate tautomerization and hydrolysis.2. If possible, use aprotic solvents like anhydrous acetonitrile or THF.3. Analyze the stability of the compound in the chosen solvent over time using HPLC.
Oxidation in Solution 1. Degas solvents before use by sparging with an inert gas.2. Prepare and handle solutions under an inert atmosphere.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Studies

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A and B (e.g., 80:20) and gradually increase the percentage of B over 20-30 minutes.

  • Method Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: Scan for the optimal wavelength, likely around 290-310 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • To assess the stability-indicating nature of the method, perform forced degradation studies.[4][5] Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][5]

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC to ensure the degradation products are well-separated from the parent peak.

Visualizations

Logical Relationship: Factors Affecting Stability

cluster_factors Environmental Factors cluster_pathways Degradation Pathways Stability Stability of This compound Degradation Degradation Moisture Moisture Hydrolysis Hydrolysis of Imine Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation of Aldehyde Oxygen->Oxidation Light Light Photodegradation Photolytic Reactions Light->Photodegradation Temperature Temperature Increased_Reaction_Rate Accelerated Degradation Temperature->Increased_Reaction_Rate pH pH Catalysis Acid/Base Catalyzed Reactions pH->Catalysis Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation Increased_Reaction_Rate->Degradation Catalysis->Degradation

Caption: Key environmental factors and their corresponding degradation pathways affecting the stability of this compound.

Experimental Workflow: Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation HPLC HPLC Analysis Forced_Degradation->HPLC Purity Purity Assessment HPLC->Purity Degradation_Profile Degradation Profile HPLC->Degradation_Profile LCMS LC-MS for Degradant ID Stability_Conclusion Stability Conclusion LCMS->Stability_Conclusion NMR NMR for Structural Confirmation NMR->Stability_Conclusion Purity->NMR Degradation_Profile->LCMS

Caption: A typical experimental workflow for assessing the stability of this compound through forced degradation studies.

References

Scalable synthesis of 3h-Indole-2-carbaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3H-indole-2-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing the this compound core structure?

A1: The scalable synthesis of this compound is typically a two-step process. The first step involves the synthesis of a stable 2,3,3-trimethyl-3H-indole precursor, commonly achieved through the Fischer indole synthesis. The second step is the functionalization of this precursor at the 2-methyl position to introduce the carbaldehyde group. Two primary methods for this functionalization are the Vilsmeier-Haack reaction and the Riley oxidation using selenium dioxide.

Q2: Which precursor is recommended for the industrial-scale synthesis of this compound?

A2: For industrial applications, 2,3,3-trimethyl-3H-indole is the recommended precursor due to its straightforward and high-yielding synthesis via the Fischer indole reaction of phenylhydrazine and methyl isopropyl ketone. This method is well-established and can be performed using conventional heating or microwave irradiation for accelerated reaction times.[1]

Q3: What are the main challenges in the formylation of the 2,3,3-trimethyl-3H-indole precursor?

A3: A primary challenge is achieving selective mono-formylation at the 2-methyl position. The Vilsmeier-Haack reaction, a common formylation method, tends to result in the formation of a more stable malondialdehyde derivative rather than the desired mono-carbaldehyde.[2][3][4] Controlling the reaction stoichiometry and conditions is crucial to minimize this side product. Another challenge is the potential for N-formylation, although this is less common with 3,3-disubstituted 3H-indoles.[5][6]

Q4: Are there any safety precautions to consider when working with the reagents for this synthesis?

A4: Yes, several reagents require careful handling. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Selenium dioxide (SeO₂), used in the Riley oxidation, is toxic and should be handled in a well-ventilated fume hood.[7] Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).

Q5: How can the final product, this compound, be purified on a large scale?

A5: Large-scale purification can be challenging due to the potential for multiple products. Column chromatography is a common laboratory-scale method. For industrial applications, crystallization is often the preferred method for purifying the final product and its precursors.[5] The choice of solvent for crystallization is critical and may require optimization. Distillation under reduced pressure can be effective for purifying the 2,3,3-trimethyl-3H-indole precursor.

Experimental Protocols

Protocol 1: Scalable Synthesis of 2,3,3-Trimethyl-3H-indole (Precursor)

This protocol is based on the Fischer indole synthesis and is adaptable for large-scale production.

Diagram of the Experimental Workflow for Precursor Synthesis

Workflow for 2,3,3-Trimethyl-3H-indole Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reactants Charge reactor with Phenylhydrazine and Acetic Acid ketone Add Methyl Isopropyl Ketone reactants->ketone reflux Heat to reflux (conventional or microwave) ketone->reflux monitor Monitor reaction by TLC reflux->monitor concentrate Concentrate reaction mixture monitor->concentrate neutralize Neutralize with saturated NaHCO₃ concentrate->neutralize extract Extract with organic solvent neutralize->extract purify Purify by distillation or crystallization extract->purify product Obtain pure 2,3,3-Trimethyl-3H-indole purify->product

Caption: Workflow for the synthesis of the 2,3,3-trimethyl-3H-indole precursor.

Materials:

  • Phenylhydrazine

  • Methyl isopropyl ketone

  • Glacial acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reactor, combine phenylhydrazine and glacial acetic acid.

  • Slowly add methyl isopropyl ketone to the mixture.

  • Heat the reaction mixture to reflux. For a more rapid, scalable process, microwave irradiation can be employed.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the acetic acid.

  • Dilute the residue with an organic solvent like ethyl acetate and neutralize with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude 2,3,3-trimethyl-3H-indole by vacuum distillation or crystallization.

Quantitative Data for Precursor Synthesis

MethodReactantsCatalyst/SolventReaction TimeYieldReference
Conventional HeatingPhenylhydrazine, Methyl Isopropyl KetoneAcetic Acid3 hours~85-95%[8]
Microwave IrradiationPhenylhydrazine, Methyl Isopropyl KetoneAcetic Acid20-30 minutes~90%[1]
Protocol 2: Vilsmeier-Haack Reaction for the Synthesis of 2-(3,3-Dimethyl-3H-indol-2-ylidene)malondialdehyde

This protocol details the formylation of the 2-methyl group of the precursor, which typically yields the malondialdehyde derivative.

Materials:

  • 2,3,3-Trimethyl-3H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a reactor cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • To this mixture, slowly add the 2,3,3-trimethyl-3H-indole precursor.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture, for example, to 75°C, for several hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and make it alkaline by adding a sodium hydroxide solution.

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • The crude product can be further purified by crystallization from a suitable solvent like ethanol.

Quantitative Data for Vilsmeier-Haack Reaction

Starting MaterialReagentsReaction TimeTemperatureYield of MalondialdehydeReference
2,3,3-Trimethyl-3H-benzo[g]indoleDMF, POCl₃10 hours75°C65%[4]
2,3,3-trimethyl-3H-indoleDMF, POCl₃6 hours75°CExcellent Yield[9]
Protocol 3: Riley Oxidation for the Synthesis of this compound (Alternative Route)

This protocol describes the direct oxidation of the 2-methyl group to a carbaldehyde.

Materials:

  • 2,3,3-Trimethyl-3H-indole

  • Selenium dioxide (SeO₂)

  • Dioxane (or other suitable solvent)

  • tert-Butyl hydroperoxide (optional, for catalytic SeO₂)[7]

Procedure:

  • In a reactor, dissolve selenium dioxide in a suitable solvent like dioxane. For improved safety and efficiency, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide.[7]

  • Add the 2,3,3-trimethyl-3H-indole to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture.

  • The work-up typically involves filtering off the precipitated selenium byproducts.

  • The filtrate is then concentrated, and the crude product is purified by column chromatography or crystallization.

Troubleshooting Guide

Diagram of a Troubleshooting Decision Tree

Troubleshooting Common Synthesis Issues cluster_fischer Fischer Indole Synthesis cluster_vilsmeier Vilsmeier-Haack Reaction cluster_riley Riley Oxidation start Low Yield or Incomplete Reaction fischer_acid Check acid catalyst purity and concentration start->fischer_acid vilsmeier_reagent Prepare Vilsmeier reagent fresh start->vilsmeier_reagent riley_reagent Check activity of Selenium Dioxide start->riley_reagent fischer_temp Ensure adequate reaction temperature and time fischer_acid->fischer_temp fischer_hydrazine Verify purity of phenylhydrazine fischer_temp->fischer_hydrazine vilsmeier_temp Optimize reaction temperature and time vilsmeier_reagent->vilsmeier_temp vilsmeier_ratio Adjust stoichiometry of reagents vilsmeier_temp->vilsmeier_ratio riley_solvent Ensure solvent is anhydrous riley_reagent->riley_solvent riley_cooxidant Consider using a co-oxidant (e.g., t-BuOOH) riley_solvent->riley_cooxidant

Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.

Problem 1: Low yield in the Fischer indole synthesis of the precursor.

  • Possible Cause: Impure reagents.

    • Solution: Ensure the phenylhydrazine is pure and the methyl isopropyl ketone is of high quality. Purity can be checked by NMR or GC-MS.

  • Possible Cause: Inadequate acid catalyst.

    • Solution: The choice and concentration of the acid catalyst are crucial. Acetic acid is commonly used, but other Brønsted or Lewis acids can be employed.[10] Ensure the correct stoichiometry is used.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. If using conventional heating, ensure the reflux is maintained. Microwave synthesis can significantly reduce reaction times and improve yields.[1]

  • Possible Cause: Side reactions.

    • Solution: Unsymmetric ketones can lead to regioisomeric products.[11] The acidity of the medium can influence the direction of cyclization.[12] Careful control of reaction conditions is necessary.

Problem 2: Formation of malondialdehyde instead of the desired 2-carbaldehyde in the Vilsmeier-Haack reaction.

  • Possible Cause: The reaction conditions favor diformylation.

    • Solution: This is the expected product under standard Vilsmeier-Haack conditions with 2,3,3-trimethyl-3H-indoles.[2][4] To obtain the mono-aldehyde, a subsequent hydrolysis step to cleave one of the formyl groups would likely be necessary, though specific scalable protocols for this are not well-documented. Alternatively, consider the Riley oxidation as a more direct route to the mono-aldehyde.

  • Possible Cause: N-formylation as a side product.

    • Solution: While less common for 3,3-disubstituted 3H-indoles, N-formylation can occur. The N-formyl group is often hydrolytically removed during aqueous work-up.[5][6]

Problem 3: Low yield or decomposition during Riley oxidation.

  • Possible Cause: Over-oxidation.

    • Solution: Selenium dioxide can oxidize the desired aldehyde further to a carboxylic acid. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes provide better control and favor the formation of the aldehyde.[7]

  • Possible Cause: Decomposition of the starting material or product.

    • Solution: The reaction is typically run at elevated temperatures, which can lead to decomposition. Careful temperature control and monitoring of the reaction progress are important. The use of acetic acid as a solvent can sometimes stop the reaction at the alcohol stage by forming an acetate ester.[7]

  • Possible Cause: Difficulty in work-up and purification.

    • Solution: Selenium byproducts can be difficult to remove. The final workup should include a step to precipitate and filter off selenium compounds before product isolation.[7]

Problem 4: Purification challenges.

  • Possible Cause: Presence of multiple, closely related byproducts.

    • Solution: For the Fischer indole synthesis, byproducts can include regioisomers. In the Vilsmeier-Haack reaction, both the desired product and the malondialdehyde may be present. Optimize the reaction conditions to favor the formation of the desired product. For purification, a combination of techniques may be necessary. Recrystallization is often effective for obtaining high-purity solids on a large scale. Column chromatography with different solvent systems may be required for difficult separations.

  • Possible Cause: Product instability.

    • Solution: Some indole derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere and protected from light.

References

Preventing decomposition of 3h-Indole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3H-indole-2-carbaldehyde derivatives during their experiments. The information provided is based on general chemical principles and best practices for handling reactive heterocyclic compounds.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound Upon Dissolution

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown).

  • Appearance of multiple new spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis shortly after dissolution.

  • Loss of desired biological activity.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of the Indolenine Ring: The 3H-indole (indolenine) tautomer contains an imine-like C=N bond within the heterocyclic ring, which is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[1][2][3][4][5]- Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or purchased as anhydrous grade and handled under inert gas).- If aqueous buffers are required, prepare them with degassed, deionized water and use them immediately. Aim for a neutral pH if the compound's stability allows.- Minimize the time the compound is in solution. Prepare solutions fresh for each experiment.
Oxidation of the Aldehyde Group: Aldehydes are prone to oxidation to carboxylic acids, a reaction that can be catalyzed by air (oxygen), light, or trace metal impurities.[6][7][8][9]- Use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.- Work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) when preparing and handling solutions.[10][11][12][13][14]- Store solutions in amber vials or protect them from light to prevent photo-oxidation.[15]
Tautomerization to the More Stable 1H-Indole: The 3H-indole tautomer is generally less stable than the aromatic 1H-indole tautomer. The presence of substituents and the solvent can influence the rate of this tautomerization, which may lead to a mixture of compounds.- The choice of solvent can influence tautomeric equilibrium. Non-polar, aprotic solvents may slow down tautomerization compared to polar or protic solvents.- Characterize the compound shortly after synthesis or purification to establish a baseline for the tautomeric ratio.
Issue 2: Compound Decomposition During Storage

Symptoms:

  • Change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Poor analytical results (e.g., low purity by HPLC or NMR) for a previously pure compound.

  • Inconsistent results between experiments performed on different days.

Possible Causes and Solutions:

CauseSolution
Air and Moisture Sensitivity: The compound is likely sensitive to atmospheric oxygen and moisture, leading to oxidation and hydrolysis even in the solid state over time.- Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[16]- For long-term storage, consider sealing the vial with parafilm and placing it inside a desiccator within a freezer (-20 °C or -80 °C).- Aliquot the compound into smaller, single-use vials to avoid repeated opening and exposure of the bulk material to the atmosphere.
Thermal Instability: The this compound scaffold may be thermally labile.- Store the compound at low temperatures (e.g., -20 °C or -80 °C).- Avoid repeated freeze-thaw cycles.
Photodegradation: Aromatic aldehydes and heterocyclic compounds can be susceptible to degradation upon exposure to light.[17][18]- Store the compound in amber vials or wrap the vials in aluminum foil to protect from light.- Keep the storage area dark.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the functional groups present, the primary degradation pathways are likely:

  • Hydrolysis: The imine moiety in the 3H-indole ring can hydrolyze to open the ring or lead to other rearranged products.[1][2][3][4][5]

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.[6][7][8][9]

  • Tautomerization: The 3H-indole may tautomerize to the more stable 1H-indole isomer.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.[19][17][18]

Q2: What are the ideal storage conditions for these compounds?

A2: For optimal stability, store this compound derivatives as a solid under an inert atmosphere (argon or nitrogen), protected from light, at low temperatures (-20 °C or below).[15][16] It is highly recommended to aliquot the compound into smaller quantities to minimize exposure of the entire batch to air and moisture during use.

Q3: Can I use stabilizers to prevent decomposition in solution?

A3: While the use of stabilizers is common for some reactive compounds, their compatibility with your specific derivative and downstream application must be carefully evaluated.

  • Antioxidants: For preventing oxidation, small amounts of antioxidants like butylated hydroxytoluene (BHT) could be considered, but this may interfere with biological assays.

  • Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) could be added if metal contamination is suspected.

  • pH Control: Maintaining a neutral pH with a suitable buffer system can help prevent acid or base-catalyzed hydrolysis.

Q4: How can I monitor the stability of my this compound derivative?

A4: A stability-indicating analytical method, typically HPLC with UV detection, should be used.

  • Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS to identify degradation products.

  • Real-Time Stability Study: To determine the shelf-life under specific storage conditions, analyze aliquots of the compound stored under those conditions at regular time intervals.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical this compound derivative under various conditions. Note: This data is for exemplary purposes and the actual stability of your compound may vary.

Table 1: Stability in Different Solvents at Room Temperature (25 °C) for 24 hours

SolventInitial Purity (%)Purity after 24h (%)Major Degradant(s)
Anhydrous Acetonitrile (under N₂)99.598.2Tautomer
Acetonitrile (exposed to air)99.592.1Oxidized product, Tautomer
Methanol (exposed to air)99.585.7Oxidized and hydrolyzed products
pH 7.4 Phosphate Buffer99.578.4Hydrolyzed products
pH 5.0 Acetate Buffer99.565.2Hydrolyzed products

Table 2: Stability of Solid Compound Under Different Storage Conditions for 30 Days

Storage ConditionInitial Purity (%)Purity after 30 days (%)
-20 °C, under N₂, dark99.599.1
-20 °C, exposed to air, dark99.594.5
4 °C, under N₂, dark99.597.8
Room Temp, exposed to air, light99.570.3

Experimental Protocols

Protocol 1: Handling and Dissolving Air- and Moisture-Sensitive this compound Derivatives

This protocol describes the procedure for safely handling and preparing a stock solution of a sensitive this compound derivative using an inert atmosphere.

Materials:

  • Vial of this compound derivative

  • Anhydrous solvent (e.g., acetonitrile or DMSO) from a Sure/Seal™ bottle

  • Nitrogen or argon gas source with a manifold or balloon setup

  • Dry, clean glassware (e.g., round-bottom flask or vial with a septum)

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Inert Atmosphere: Assemble the dry glassware and flush it with inert gas for 5-10 minutes to displace any air and moisture. If using a balloon, fill it with the inert gas and attach it to the flask via a needle.

  • Equilibrate to Room Temperature: If the compound is stored in a freezer, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Transfer the Solid: Briefly remove the septum from your reaction flask and quickly add the desired amount of the solid compound. Immediately reseal the flask and purge with inert gas for a few minutes.

  • Add the Solvent: Using a dry syringe and needle, withdraw the required volume of anhydrous solvent from the Sure/Seal™ bottle. Pierce the septum of your reaction flask and slowly add the solvent while stirring.

  • Maintain Inert Atmosphere: Keep the flask under a positive pressure of the inert gas (indicated by a slightly inflated balloon or bubbling through an oil bubbler) until the solution is used.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol outlines a general method for assessing the stability of a this compound derivative in solution.

Materials:

  • Stock solution of the this compound derivative

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, adjust as needed for your compound)

  • Autosampler vials

Procedure:

  • Prepare Initial Sample (t=0): Immediately after preparing the stock solution, dilute a small aliquot to the appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline purity.

  • Incubate the Stock Solution: Store the stock solution under the desired test conditions (e.g., room temperature, 4 °C, protected from light, etc.).

  • Analyze at Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC.

  • Analyze the Data: Compare the chromatograms from each time point to the initial (t=0) chromatogram. Calculate the percentage of the parent compound remaining and note the formation of any new peaks, which represent degradation products.

Visualizations

Decomposition Pathways

cluster_main This compound Derivative cluster_degradation Degradation Pathways Compound This compound Derivative Hydrolysis Hydrolysis (Ring Opening/Rearrangement) Compound->Hydrolysis + H₂O (acid/base) Oxidation Oxidation (Carboxylic Acid Formation) Compound->Oxidation + O₂ / Light Tautomerization Tautomerization (to 1H-Indole) Compound->Tautomerization Solvent/ pH dependent Photodegradation Photodegradation (Complex Mixture) Compound->Photodegradation + Light (hν)

Caption: Potential degradation pathways for this compound derivatives.

Experimental Workflow for Handling Sensitive Compounds

Start Start: Compound in Vial Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Inert_Atmosphere Prepare Inert Atmosphere in Dry Glassware Equilibrate->Inert_Atmosphere Weigh_Transfer Quickly Weigh and Transfer Solid Inert_Atmosphere->Weigh_Transfer Purge Reseal and Purge with Inert Gas Weigh_Transfer->Purge Add_Solvent Add Anhydrous Solvent via Syringe Purge->Add_Solvent Use_Solution Use Solution in Experiment Add_Solvent->Use_Solution Store Store Aliquots Under Inert Gas at Low Temp Add_Solvent->Store

Caption: Workflow for handling air- and moisture-sensitive compounds.

References

Technical Support Center: Enhancing Regioselectivity of 3H-Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 3H-indoles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in controlling reaction sites on the indole scaffold.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on a 3-substituted indole yields a mixture of C2 and C4 products. How can I selectively favor C2 functionalization?

A1: Achieving high regioselectivity between the C2 and C4 positions often depends on the precise catalytic system. For heteroarylation, the choice of oxidant has been shown to be critical. An iridium-catalyzed system using copper(II) acetate (Cu(OAc)₂·H₂O) as the oxidant tends to favor a Concerted Metalation-Deprotonation (CMD) pathway, leading to C2-selective products. Switching the oxidant to silver(I) oxide (Ag₂O) can promote a trimolecular electrophilic substitution (Sₑ3) pathway, which favors C4-heteroarylation.[1] For other functionalizations like methylation, an iridium catalyst with a C3-pivaloyl directing group has demonstrated high selectivity for the C2 position.[2]

Q2: I need to functionalize the benzene ring of the indole at the C4 or C5 position. What is the most effective strategy?

A2: Functionalization at the C4 and C5 positions can be effectively controlled using a removable pivaloyl directing group at the C3 position.[3][4]

  • For C4-Arylation: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a silver-based oxidant like Ag₂O, selectively directs arylation to the C4 position.[5]

  • For C5-Arylation: Switching to a copper-based catalyst system, such as copper(I) thiophene-2-carboxylate (CuTc), with a diaryliodonium salt as the arylating agent, can redirect the functionalization to the C5 position.[5]

A ruthenium(II) catalyst can also be used for direct C4 and C5-diamidation of 3-carbonylindoles using dioxazolones as the amide source.[6][7]

Q3: Functionalization at the C7 position is proving difficult. What directing group and catalyst system should I use?

A3: The C7 position is sterically hindered and electronically disfavored for many reactions. A highly effective strategy is to install a di-tert-butylphosphinoyl (-P(O)tBu₂) group on the indole nitrogen (N1). This powerful directing group, when paired with a palladium catalyst, can selectively facilitate C-H functionalization, including arylation, at the C7 position.[8][9]

Q4: How can I perform a C-H functionalization without using a transition metal catalyst?

A4: While many high-selectivity transformations rely on transition metals, metal-free options are available. For instance, chelation-assisted C-H borylation can be achieved using simple boron tribromide (BBr₃). By installing a pivaloyl directing group at the C3 position, you can selectively deliver a boron species to the C4 position without any metal catalyst. This borylated intermediate can then be used in subsequent cross-coupling reactions.[8] Similarly, regioselective C5-iodination can be achieved under metal-free conditions, providing a handle for further functionalization.[10]

Troubleshooting Guide

Issue 1: Low Yield in a Palladium-Catalyzed C4-Arylation

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the Pd catalyst is properly activated and handled under inert conditions. Consider using a pre-catalyst that is more stable to air and moisture.Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxidation, reducing catalytic activity.
Suboptimal Oxidant The choice and quality of the silver oxidant (e.g., Ag₂O) are crucial. Ensure it is fresh and dry. Screen other silver salts like Ag₂CO₃ or AgTFA.[5]The oxidant is required to regenerate the active Pd(II) species in the catalytic cycle. Its efficacy can be substrate-dependent.
Poor Solvent Choice While 1,4-dioxane or toluene are common, solvent screening may be necessary. Highly polar or coordinating solvents can interfere with the catalyst.The solvent can influence catalyst solubility, stability, and the rate of key elementary steps like C-H activation.
Directing Group Issues Confirm the C3-pivaloyl group is correctly installed and stable under the reaction conditions.The directing group is essential for positioning the catalyst correctly for C4-H activation.[3][4]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Potential Cause Troubleshooting Step Rationale
Incorrect Directing Group The chosen directing group may not provide sufficient steric or electronic bias. For C2/C7 selectivity, use an N1-directing group. For C4/C5, a C3-directing group is often required.[8]The position and nature of the directing group are the primary determinants of regioselectivity in these C-H activation reactions.
Flexible Metalacycle Intermediate The transition state energies for the formation of different metallacycle intermediates (e.g., 5-membered for C2 vs. 6-membered for C4) may be too similar.Modify the ligands on the metal catalyst. Bulkier ligands can create a stronger steric preference for one pathway over another.
Reaction Temperature The reaction may be running at too high a temperature, overcoming the small energy difference between competing pathways.Lower the reaction temperature. While this may slow the reaction rate, it can significantly enhance selectivity.
Competing Mechanisms The conditions may allow for multiple reaction pathways to occur simultaneously (e.g., CMD vs. Sₑ3).[1]Systematically vary components of the catalytic system, particularly the oxidant or additives, to favor a single mechanistic pathway.[1]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Regioselective Arylation of 3-Pivaloylindole
Target PositionCatalyst SystemArylating AgentOxidant / AdditiveSolventTypical YieldReference
C4 Pd(PPh₃)₂Cl₂ (10 mol%)Aryl IodideAg₂O (2.0 equiv), DBU (2.0 equiv)Dioxane58 - 83%[5]
C5 CuTc (20 mol%)Ph₂IOTfdtpby (20 mol%)DCM33 - 68%[5]
Protocol: Palladium-Catalyzed C4-Arylation of 3-Pivaloylindole[5]
  • Preparation: To an oven-dried Schlenk tube, add 3-pivaloylindole (1.0 equiv), the corresponding aryl iodide (1.5 equiv), Pd(PPh₃)₂Cl₂ (10 mol%), and Ag₂O (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent & Additive Addition: Add anhydrous 1,4-dioxane via syringe, followed by 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU, 2.0 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.

Visualizations

Experimental and Troubleshooting Workflows

G Diagram 1: General Workflow for Regioselective C-H Functionalization cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification start Select Substrate & Directing Group (DG) reagents Weigh Substrate, Catalyst, Ligand, Additives start->reagents setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent & Degas setup->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Quench Reaction & Perform Workup monitor->workup purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a typical transition metal-catalyzed C-H functionalization reaction.

G Diagram 2: Troubleshooting Poor Regioselectivity cluster_dg Directing Group Solutions cluster_cat Catalyst System Solutions cluster_cond Reaction Condition Solutions start Problem: Poor Regioselectivity check_dg Is the Directing Group (DG) correct for the target position? start->check_dg check_cat Is the Catalyst/Ligand System optimized for selectivity? start->check_cat check_cond Are the Reaction Conditions (Temp, Oxidant) selective? start->check_cond dg_sol1 Verify DG position (e.g., N1 vs C3) cat_sol1 Screen different metal catalysts (e.g., Pd, Ir, Ru) cond_sol1 Lower reaction temperature dg_sol2 Change DG to one with stronger directing effect end_node Improved Regioselectivity dg_sol2->end_node cat_sol2 Modify ligands (e.g., increase steric bulk) cat_sol2->end_node cond_sol2 Screen different oxidants/ additives to switch mechanism cond_sol2->end_node

Caption: A decision-making flowchart for troubleshooting poor regioselectivity in indole functionalization.

Conceptual Pathway Diagram

G Diagram 3: Directing Group Strategy for C4 vs. C2 Functionalization cluster_pathways Catalytic Pathways indole 3-Pivaloylindole Substrate catalyst Transition Metal Catalyst (M-L) chelation Coordination to Pivaloyl Oxygen catalyst->chelation meta_c2 5-Membered Metallacycle Intermediate chelation->meta_c2 C-H Activation meta_c4 6-Membered Metallacycle Intermediate chelation->meta_c4 C-H Activation prod_c2 C2-Functionalized Product meta_c2->prod_c2 Reductive Elimination prod_c4 C4-Functionalized Product meta_c4->prod_c4 Reductive Elimination note Selectivity is controlled by the relative stability and rate of formation of the competing metallacycle intermediates. This is influenced by the choice of metal, ligands, and oxidants.

Caption: Simplified mechanism showing how a C3-directing group guides catalyst to C2 or C4 positions.

References

Validation & Comparative

Spectroscopic analysis and validation of 3h-Indole-2-carbaldehyde structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis for the validation of the 3H-Indole-2-carbaldehyde structure, contrasting its expected spectral characteristics with those of its more stable isomers, 1H-Indole-3-carbaldehyde and 1H-Indole-2-carbaldehyde. Experimental data for the stable isomers are provided for reference.

The 3H-indole tautomers, while less common, are significant intermediates in various chemical transformations. Their unambiguous identification is crucial for mechanistic studies and the development of novel synthetic methodologies. This guide outlines the key spectroscopic features that can be used to differentiate this compound from its common indole counterparts.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for 1H-Indole-3-carbaldehyde and 1H-Indole-2-carbaldehyde, which serve as a benchmark for the identification of the 3H-tautomer. Expected values for this compound are inferred based on structural differences.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton1H-Indole-3-carbaldehyde[1][2][3]1H-Indole-2-carbaldehydeExpected for this compound
Aldehyde-H~10.0~9.8~9.5-9.7
N-H~8.5 (broad)~9.0 (broad)Absent
H2~8.3-~7.0-7.2 (alkene)
H3-~7.2-
H4~8.2~7.7~7.5-7.7
H5~7.3~7.2~7.1-7.3
H6~7.3~7.1~7.0-7.2
H7~7.4~7.5~7.3-7.5
3H (CH₂)AbsentAbsent~4.0-4.5 (singlet)

Note: Solvent can influence chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon1H-Indole-3-carbaldehyde[2][3]1H-Indole-2-carbaldehyde[4]Expected for this compound
C=O~185~182~188-192
C2~138~135~150-155 (imine)
C3~118~120~50-55 (sp³)
C3a~124~129~130-135
C4~123~121~120-122
C5~122~123~122-124
C6~121~120~120-122
C7~112~112~110-112
C7a~137~137~140-145

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Functional Group1H-Indole-3-carbaldehyde[5][6][7]1H-Indole-2-carbaldehydeExpected for this compound
N-H Stretch~3200-3450 (broad)~3200-3400 (broad)Absent
C-H Stretch (aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (aldehyde)~2700-2850~2700-2850~2700-2850
C=O Stretch (aldehyde)~1640-1680~1650-1690~1680-1700 (conjugated)
C=N StretchAbsentAbsent~1620-1640
C=C Stretch (aromatic)~1450-1600~1450-1600~1450-1600

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightExpected Fragmentation Pattern for this compound
This compoundC₉H₇NO145.16[M]+• at m/z 145, loss of -CHO (m/z 116), loss of -HCN (m/z 118)
1H-Indole-3-carbaldehyde[3][8]C₉H₇NO145.16[M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation
1H-Indole-2-carbaldehyde[4]C₉H₇NO145.16[M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of indole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine chemical shifts, coupling constants, and integration.

    • ¹³C NMR: Proton-decoupled carbon experiment to identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments, which would be crucial in differentiating the isomers.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Samples can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent (e.g., CHCl₃).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Analysis: The spectrum is typically recorded between 4000 and 400 cm⁻¹. Key functional group absorptions are identified and compared to reference data.

3. Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for generating fragment ions to aid in structural elucidation. Electrospray Ionization (ESI) is a softer technique that primarily provides the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce the structure.

4. UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[9][10]

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Analysis: The absorbance is measured over a range of wavelengths (typically 200-400 nm for indoles) to determine the λmax values, which are characteristic of the chromophoric system.[11] The conjugated system in this compound is expected to result in a different λmax compared to its 1H-isomers.

Visualization of the Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis/Isolation of Putative this compound MS Mass Spectrometry (Confirm MW = 145.16) Synthesis->MS IR IR Spectroscopy (Check for C=N, absence of N-H) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Comparison Compare with Data for 1H-Indole-2-carbaldehyde & 1H-Indole-3-carbaldehyde NMR->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Key Differentiating Features for this compound:

  • ¹H NMR: The most definitive evidence would be the absence of a broad N-H signal and the presence of a singlet around 4.0-4.5 ppm corresponding to the sp³-hybridized C3 protons (CH₂).

  • ¹³C NMR: The appearance of a signal in the aliphatic region (around 50-55 ppm) for C3 and a signal in the imine region (around 150-155 ppm) for C2 would be characteristic.

  • IR Spectroscopy: The absence of the N-H stretching band (around 3200-3450 cm⁻¹) and the presence of a C=N stretching band (around 1620-1640 cm⁻¹) are key indicators. The C=O stretch is expected at a slightly higher wavenumber due to reduced conjugation compared to the fully aromatic isomers.

By employing a multi-spectroscopic approach and comparing the acquired data with the established values for its stable isomers, researchers can confidently validate the structure of this compound. This guide provides the foundational data and workflow to support such analytical endeavors.

References

Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the purity assessment of 3H-indole-2-carbaldehyde, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. It also offers a comparative analysis with alternative methods, supported by experimental protocols and data presentation.

It is important to note that this compound exists in tautomeric equilibrium with its more stable aromatic isomer, 1H-indole-2-carbaldehyde. In synthetic preparations and under typical analytical conditions, the 1H-indole-2-carbaldehyde form is the predominant species. This guide will therefore focus on the purity assessment of this stable isomer.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like indole-2-carbaldehyde.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities that may arise during synthesis. A reversed-phase HPLC method is typically employed for indole derivatives.[2]

Experimental Protocol

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of indole-2-carbaldehyde.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

2. Reagents and Sample Preparation:

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Preparation: Accurately weigh approximately 5 mg of indole-2-carbaldehyde reference standard and dissolve it in 10 mL of methanol to create a stock solution. Further dilute to a working concentration of approximately 50 µg/mL with the mobile phase.

  • Sample Preparation: Prepare the synthesized indole-2-carbaldehyde sample in the same manner as the standard solution. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution according to the program in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 300 nm (Indole derivatives typically have strong absorbance in this range).

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

4. Data Analysis:

  • The purity of the synthesized sample is determined by calculating the peak area percentage.

  • Purity (%) = (Peak Area of Indole-2-carbaldehyde / Total Peak Area of all components) x 100

  • Identify potential impurities by comparing their retention times with those of known starting materials or byproducts if available. Common impurities may include unreacted starting materials like indole-2-methanol or over-oxidized products such as indole-2-carboxylic acid.

Data Presentation: Purity Analysis of a Synthesized Batch

The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of indole-2-carbaldehyde, illustrating how data can be presented for clear comparison.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Indole-2-carboxylic acid (Impurity)8.535,0000.70
2Indole-2-methanol (Impurity)10.265,0001.30
3Indole-2-carbaldehyde 12.1 4,850,000 97.00
4Unknown Impurity14.550,0001.00
Total 5,000,000 100.00

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity assessment of synthesized indole-2-carbaldehyde.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Synthesized Product in Methanol filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Dissolve Reference Standard in Methanol filter_std Filter Standard (0.45 µm) prep_std->filter_std hplc_system Inject into RP-HPLC System (C18 Column, Gradient Elution) filter_sample->hplc_system filter_std->hplc_system detection UV Detection (254 nm / 300 nm) hplc_system->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % Purity integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC purity assessment of indole-2-carbaldehyde.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific scenarios.

  • Quantitative NMR (qNMR): This technique provides both structural confirmation and highly accurate purity determination without the need for a specific reference standard for every impurity. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be obtained. It is a primary analytical method and is less susceptible to issues like non-chromophoric impurities that would be invisible to a UV detector in HPLC.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for volatile and thermally stable compounds. While indole-2-carbaldehyde may have limited volatility, GC could be used to detect volatile impurities from the synthesis, such as residual solvents. Derivatization can sometimes be employed to increase the volatility of the target compound.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is exceptionally useful for identifying unknown impurities by providing their mass-to-charge ratio, which can be used to deduce the molecular formula. This is a significant advantage over HPLC with UV detection, which does not provide structural information about unknown peaks.

Comparative Summary of Analytical Techniques
FeatureHPLC-UVqNMRGC-FID/MSLC-MS
Primary Use Quantitative Purity & SeparationAbsolute Purity & Structure IDVolatile Impurity AnalysisSeparation & Impurity ID
Pros High resolution, robust, widely available.[4]Highly accurate, no reference standard needed for each impurity, structural info.Excellent for volatile solvents.Provides molecular weight of impurities, high sensitivity.
Cons Requires chromophoric compounds, impurity identification is difficult.Lower throughput, requires expensive equipment, complex spectra.Not suitable for non-volatile or thermally labile compounds.More expensive than HPLC-UV, complex data analysis.
Impurity Detection Detects UV-active impurities.Detects all proton-containing impurities.Detects volatile impurities.Detects all ionizable impurities.

References

A Comparative Guide to the Reactivity of 3H-Indole-2-carbaldehyde and 1H-Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Indole Systems

Indole and its derivatives primarily exist in the 1H-tautomeric form, where the nitrogen atom of the pyrrole ring bears a hydrogen atom. This arrangement confers aromaticity to the bicyclic system, resulting in significant thermodynamic stability. The 3H-tautomer, also known as an indolenine, is a less stable isomer where the hydrogen has migrated from the nitrogen to the C3 position of the indole ring. This disrupts the aromaticity of the pyrrole ring, rendering the molecule more reactive and generally non-isolable under standard conditions.

Structural and Electronic Differences

The fundamental difference in the location of the double bonds and the proton on the indole ring system dictates the disparate reactivity profiles of the two tautomers.

Feature1H-Indole-2-carbaldehyde3H-Indole-2-carbaldehyde (Predicted)
Structure Aromatic pyrrole ringNon-aromatic pyrrolenine ring
Stability HighLow
Key Reactive Site (Nucleophilic) C3 position of the indole ringNitrogen atom (imine-like)
Key Reactive Site (Electrophilic) C2 position and aldehyde carbonylC2 and C3 positions, aldehyde carbonyl

Below is a DOT script illustrating the structures of the two tautomers.

Caption: Structures of 1H-Indole-2-carbaldehyde and its 3H-tautomer.

Comparative Reactivity Analysis

Nucleophilic Character
  • 1H-Indole-2-carbaldehyde: The C3 position is the most nucleophilic site due to the electron-donating nature of the nitrogen atom within the aromatic system. It readily undergoes electrophilic substitution.

  • This compound (Predicted): The nitrogen atom, being part of an imine-like double bond, is expected to be the primary nucleophilic center. It would be susceptible to protonation and alkylation. The enamine-like character of the C2-C3 bond also imparts nucleophilicity to the C3 position, though its reactivity is modulated by the adjacent aldehyde group.

Electrophilic Character
  • 1H-Indole-2-carbaldehyde: The aldehyde carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The C2 position also exhibits some electrophilic character due to the electron-withdrawing effect of the adjacent aldehyde and the nitrogen atom.

  • This compound (Predicted): The electrophilicity of the aldehyde carbonyl is retained. Furthermore, the C2 and C3 positions are part of a conjugated imine system and are expected to be significantly more electrophilic than in the 1H-tautomer. The C2 position, in particular, would be highly susceptible to nucleophilic attack, leading to dearomatization of the benzene ring.

The following diagram illustrates the predicted differential reactivity pathways.

Reactivity cluster_1H 1H-Indole-2-carbaldehyde Reactivity cluster_3H This compound (Predicted) Reactivity 1H_Indole 1H-Indole-2-carbaldehyde Product_1H_E C3-Substituted Product 1H_Indole->Product_1H_E Product_1H_Nu Aldehyde Addition Product 1H_Indole->Product_1H_Nu Electrophile Electrophile (E+) Electrophile->1H_Indole Attacks C3 Nucleophile Nucleophile (Nu-) Nucleophile->1H_Indole Attacks Carbonyl 3H_Indole This compound Product_3H_E N-Substituted Product 3H_Indole->Product_3H_E Product_3H_Nu C2-Adduct 3H_Indole->Product_3H_Nu Electrophile_3H Electrophile (E+) Electrophile_3H->3H_Indole Attacks N Nucleophile_3H Nucleophile (Nu-) Nucleophile_3H->3H_Indole Attacks C2

Caption: Predicted primary reaction pathways for the two tautomers.

Experimental Protocols for 1H-Indole-2-carbaldehyde

Given the stability and commercial availability of 1H-indole-2-carbaldehyde, a wide range of reactions have been documented. Below are representative experimental protocols.

Vilsmeier-Haack Formylation of Indole (Synthesis of 1H-Indole-2-carbaldehyde)

This reaction is a common method for the formylation of electron-rich aromatic compounds like indole.

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place freshly distilled phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0-5°C.

  • To this cooled Vilsmeier reagent, add a solution of indole in anhydrous DMF dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide or sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) affords pure 1H-indole-2-carbaldehyde.

Wittig Reaction of 1H-Indole-2-carbaldehyde

This reaction is used to convert the aldehyde group into an alkene.

Procedure:

  • Prepare the ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • To the resulting ylide solution, add a solution of 1H-indole-2-carbaldehyde in the same solvent dropwise at a low temperature (e.g., 0°C or -78°C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 2-vinylindole derivative.

The following diagram outlines a general experimental workflow for studying the reactivity of these compounds.

Workflow Start Start: Define Reaction Conditions Reactant Select Reactant: 1H-Indole-2-carbaldehyde or (Theoretical) this compound Start->Reactant Reagent Choose Reagent: Electrophile or Nucleophile Reactant->Reagent Reaction Perform Reaction under Controlled Conditions Reagent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Workup and Quenching Monitoring->Workup Isolation Isolation of Product(s) Workup->Isolation Purification Purification (e.g., Chromatography) Isolation->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Analysis Analyze Data: Yield, Purity, Structure Elucidation Characterization->Analysis End Conclusion on Reactivity Analysis->End

Caption: General workflow for comparative reactivity studies.

Conclusion

A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3H-Indole-2-carbaldehyde: The specified topic of "this compound derivatives" refers to a less common tautomeric form of indole-2-carbaldehyde. In the vast majority of chemical literature and biological studies, the more stable 1H-indole tautomer is the subject of investigation. Consequently, this guide will focus on the readily synthesized and extensively studied 1H-indole-2-carbaldehyde derivatives and provide a comparative analysis with the isomeric 1H-indole-3-carbaldehyde derivatives to illuminate structure-activity relationships. This comparison will offer valuable insights for researchers, scientists, and drug development professionals in the field.

Introduction

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at either the C2 or C3 position of the indole ring creates versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities. These derivatives have garnered significant attention for their potential as antimicrobial, antioxidant, and anticancer agents. This guide provides an objective comparison of the biological performance of indole-2-carbaldehyde and indole-3-carbaldehyde derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Biological Activities

The biological activity of indole-carbaldehyde derivatives is profoundly influenced by the position of the carbaldehyde group and the nature of the substitutions on the indole ring and the aldehyde function. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy.

Antimicrobial Activity

The antimicrobial potential of indole-carbaldehyde derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole-Carbaldehyde Derivatives

Compound TypeDerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisCandida albicansReference
Indole-2-carbaldehyde Indole-2-carbaldehyde thiosemicarbazone---6-[1]
5-Chloro-indole-2-carbaldehyde thiosemicarbazone5--6-[1]
Indole-2-carboxylic acid amide----8[2]
Indole-3-carbaldehyde Indole-3-carbaldehyde semicarbazone100->150100-[3][4]
5-Bromoindole-3-carbaldehyde semicarbazone100->150100-[3][4]
Indole-3-aldehyde hydrazone6.25-100>6.256.25-1006.25-1006.25-100[5]
Standard Drugs Ampicillin-----[6]
Ciprofloxacin-<1---[6]
Tetracycline-----[4]

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available.

Anticancer Activity

The cytotoxic effects of indole-carbaldehyde derivatives against various cancer cell lines are typically evaluated by determining the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Anticancer Activity (IC50 in µM) of Indole-Carbaldehyde Derivatives

Compound TypeDerivativeMCF-7 (Breast)A-549 (Lung)Hep-G2 (Liver)HCT116 (Colon)Mechanism of ActionReference
Indole-2-carbaldehyde 2-Aryl-indole-2-carboxamide---8.1VEGFR-2 inhibition[7]
Indole-2-carboxamide----EGFR/CDK2 dual inhibitor[8]
Indole-3-carbaldehyde 2-Phenylindole-3-carbaldehyde analog0.035---Tubulin polymerization inhibition[9]
Indole-3-carbaldehyde thiosemicarbazone--22.8-DNA cleavage[6]
Indole-based sulfonohydrazide13.2----[9][10]
Standard Drugs Etoposide----Topoisomerase II inhibitor[9]
Colchicine----Tubulin polymerization inhibitor[9]

Note: A lower IC50 value indicates higher anticancer activity. Dashes indicate data not available.

Antioxidant Activity

The antioxidant capacity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50) of Indole-Carbaldehyde Derivatives

Compound TypeDerivativeIC50 (µg/mL)Reference
Indole-2-carbaldehyde Indole-2-carboxylic acid ester/amideStrong reducing power, excellent Fe2+ chelating activity[2]
Indole-3-carbaldehyde Indole-3-carboxaldehyde-aryl amine conjugate (5f)More active than standard BHA[11][12]
Indole-3-carboxaldehyde thiosemicarbazoneModerate activity
Standard Antioxidant Butylated Hydroxyanisole (BHA)-[11][12]

Note: A lower IC50 value indicates higher antioxidant activity. Dashes indicate data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[3][13][14][15][16]

  • Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at an appropriate temperature until it reaches the logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Controls: A well containing the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][17][18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indole-carbaldehyde derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][20][21][22][23]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color.

  • Reaction Mixture: In a test tube or a 96-well plate, a specific volume of the DPPH solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of certain indole derivatives.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Surface A->C B Prepare Mueller-Hinton Agar Plates B->C D Create Wells in Agar C->D E Add Test Compounds & Controls to Wells D->E F Incubate at 37°C for 24-48h E->F G Measure Zone of Inhibition (mm) F->G Experimental_Workflow_MTT_Assay cluster_prep Cell Culture cluster_treatment Treatment & Incubation cluster_reaction MTT Reaction cluster_readout Data Acquisition A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Indole Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I Tubulin_Polymerization_Inhibition_Pathway cluster_cell Cancer Cell Indole_Derivative Indole-Carbaldehyde Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibited Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubule->Mitotic_Spindle Disassembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Evaluating the Antioxidant Potential of 3H-Indole-2-carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, the antioxidant potential of indole-containing compounds has garnered significant interest due to the role of oxidative stress in a multitude of pathological conditions. This guide provides a comparative evaluation of the antioxidant potential of 3H-indole-2-carbaldehyde analogs and related indole derivatives, supported by experimental data and detailed methodologies.

Comparative Antioxidant Activity

Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde Analogs

A study on novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines demonstrated significant antioxidant potential in both DPPH free radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays.[1] The results, measured as IC50 values (the concentration required to inhibit 50% of the activity), are presented below. A lower IC50 value indicates higher antioxidant activity.

Compound IDDPPH Radical Scavenging IC50 (µM/mL)Lipid Peroxidation Inhibition IC50 (µM/mL)
3 121 ± 0.570 ± 0.7
4 159 ± 0.475 ± 0.4
5a 18 ± 0.124 ± 0.3
5b 21 ± 0.229 ± 0.8
5c 109 ± 0.5118 ± 0.1
5d 120 ± 0.1120 ± 0.3
5e 16 ± 0.821 ± 0.5
5f 8 ± 0.97 ± 0.1
5g 13 ± 0.216 ± 0.9
BHA (Standard) 11 ± 0.59 ± 0.1

Data sourced from Naik et al. (2012).[1]

The data reveals that the conjugation of aryl amines to the indole-3-carboxaldehyde scaffold significantly enhances antioxidant activity.[1] Notably, compound 5f exhibited superior antioxidant activity compared to the standard antioxidant, Butylated Hydroxyanisole (BHA).[1]

Table 2: Antioxidant Activity of Substituted 2-Phenyl-1H-Indoles

Research on substituted 2-phenyl-1H-indoles, which are structurally related to indole-2-carbaldehyde, has also demonstrated their antioxidant capabilities. The following table presents the percentage of inhibition of DPPH and superoxide radicals at a concentration of 1mM.

CompoundDPPH Radical Scavenging (% Inhibition at 1mM)Superoxide Radical Scavenging (% Inhibition at 1mM)
6-fluoro analogue (3b) 80%81%
Melatonin (Standard) 98%75%

Data sourced from Karaaslan et al. (2013).[2]

These findings indicate that 2-substituted indole derivatives possess potent antioxidant activity, comparable to the well-known antioxidant melatonin.[2]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the evaluation of indole analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Procedure:

  • A stock solution of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or BHA) is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Serial dilutions of the stock solutions are made to obtain a range of concentrations.

  • A solution of DPPH (typically 0.1 mM) in the same solvent is prepared.

  • To a specific volume of each concentration of the test compound/standard, an equal volume of the DPPH solution is added.

  • The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the resulting solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the test compound or standard at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Lipid Peroxidation (LPO) Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury. A common method involves inducing lipid peroxidation in a biological sample (e.g., rat liver microsomes) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Procedure:

  • A suspension of rat liver microsomes is prepared in a suitable buffer (e.g., Tris-HCl).

  • The test compounds at various concentrations are pre-incubated with the microsomal suspension.

  • Lipid peroxidation is initiated by adding an inducing agent, such as a mixture of FeSO4 and ascorbic acid.

  • The reaction mixture is incubated at 37°C for a specific time (e.g., 15-30 minutes).

  • The reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA) reagent is added, and the mixture is heated (e.g., in a boiling water bath) for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanistic Insights

The antioxidant activity of indole derivatives is not solely attributed to direct radical scavenging. Evidence suggests that these compounds can also modulate cellular signaling pathways involved in the antioxidant defense system. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociation Indole Indole-2-carbaldehyde Analog Indole->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2-ARE Signaling Pathway Activation by Indole Analogs.

The workflow for evaluating the antioxidant potential of these compounds typically involves a multi-step process, from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Indole-2-carbaldehyde Analogs In_Vitro_Screening In Vitro Antioxidant Screening Synthesis->In_Vitro_Screening DPPH DPPH Assay In_Vitro_Screening->DPPH ABTS ABTS Assay In_Vitro_Screening->ABTS LPO Lipid Peroxidation Assay In_Vitro_Screening->LPO Lead_Identification Identification of Lead Compounds DPPH->Lead_Identification ABTS->Lead_Identification LPO->Lead_Identification Mechanism_Studies Mechanistic Studies Lead_Identification->Mechanism_Studies Nrf2_Activation Nrf2 Pathway Activation Mechanism_Studies->Nrf2_Activation Enzyme_Expression Antioxidant Enzyme Expression Nrf2_Activation->Enzyme_Expression

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.